molecular formula C15H15NO3 B1664890 Aminomethyltrioxsalen CAS No. 64358-50-5

Aminomethyltrioxsalen

Cat. No.: B1664890
CAS No.: 64358-50-5
M. Wt: 257.28 g/mol
InChI Key: WBIICVGYYRRURR-UHFFFAOYSA-N
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Description

4'-Aminomethyl-4,5',8-trimethylpsoralen is a bifunctional photoreactive agent for crosslinking nucleic acids. In the dark, it intercalates into double-stranded regions in DNA or RNA. Upon long wavelength UV irradiation (e.g., 365 nm), 4'-aminomethyl-4,5',8-trimethylpsoralen first forms a covalent monoadduct with a pyrimidine base, followed by covalently linking with an adjacent pyrimidine on the opposite strand. Short wavelength UV irradiation (e.g., 254 nm) reverses this reaction. 4'-Aminomethyl-4,5',8-trimethylpsoralen has a high binding affinity for RNA and has been used to study different types of RNA from diverse organisms, including viruses.>Aminomethyltrioxsalen is a psoralen compound DNA intercalator used to inactivate DNA and RNA viruses, including HIV-1, by nucleic acid cross-linking followed by UV irradiation.

Properties

IUPAC Name

3-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-7-4-13(17)19-14-8(2)15-11(5-10(7)14)12(6-16)9(3)18-15/h4-5H,6,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIICVGYYRRURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62442-61-9 (hydrochloride)
Record name Aminomethyltrioxsalen
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DSSTOX Substance ID

DTXSID70982900
Record name 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one
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Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64358-50-5
Record name Aminomethyltrioxsalen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064358505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOMETHYLTRIOXSALEN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Deep Dive into Psoralen Photochemistry: Aminomethyltrioxsalen vs. 8-Methoxypsoralen

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

Psoralens, a class of naturally occurring furocoumarins, have long been exploited for their ability to form covalent adducts with nucleic acids upon photoactivation by ultraviolet A (UVA) radiation. This unique property underpins their application in both clinical dermatology and as powerful tools in molecular biology research. This technical guide provides a comprehensive comparison of two key psoralen derivatives: 8-methoxypsoralen (8-MOP), a cornerstone of PUVA (Psoralen + UVA) therapy for skin disorders, and 4'-aminomethyl-4,5',8-trimethylpsoralen (Aminomethyltrioxsalen or AMT), a highly photoreactive derivative with significant utility in research settings. We will dissect their fundamental chemical differences, compare their mechanisms of action and photoreactivity, and provide detailed protocols for their application and analysis, empowering researchers to make informed decisions in their experimental designs.

Introduction: The Fascinating World of Psoralen Photochemistry

Psoralens are planar, tricyclic compounds that readily intercalate into the DNA double helix. Upon absorption of long-wave ultraviolet radiation (UVA, 320-400 nm), they become chemically excited and can form covalent bonds with pyrimidine bases, primarily thymine. This process can result in the formation of two main types of photoadducts: monoadducts, where the psoralen molecule binds to a single DNA strand, and interstrand cross-links (ICLs), where the psoralen molecule bridges the two complementary DNA strands. The formation of ICLs is a particularly potent form of DNA damage, as it physically prevents the separation of the DNA strands, thereby blocking essential cellular processes such as replication and transcription. This potent biological activity is the basis for the therapeutic and research applications of psoralens.

Chemical Structures and Fundamental Properties: A Tale of Two Psoralens

While both 8-MOP and AMT share the core psoralen structure, their distinct substituent groups impart significant differences in their physicochemical properties and, consequently, their biological activity.

8-Methoxypsoralen (8-MOP) , also known as methoxsalen, is a naturally occurring psoralen found in plants like Ammi majus. Its methoxy group at the 8-position influences its lipophilicity and pharmacokinetic profile, making it suitable for oral and topical administration in clinical settings.

Aminomethyltrioxsalen (AMT) is a synthetic derivative characterized by an aminomethyl group at the 4'-position. This seemingly minor modification has profound effects on its properties. The amino group is protonated at physiological pH, conferring a positive charge to the molecule. This charge enhances its affinity for the negatively charged phosphate backbone of DNA, leading to a significantly higher binding constant.[1] Furthermore, the aminomethyl group improves the water solubility of AMT compared to 8-MOP.[2]

Mechanism of Action: Intercalation, Photoaddition, and Cross-Linking

The mechanism of action for both 8-MOP and AMT involves a multi-step process initiated by their intercalation into the DNA helix.

G cluster_0 Step 1: Intercalation cluster_1 Step 2: Photoactivation & Monoadduct Formation cluster_2 Step 3: Interstrand Cross-Link (ICL) Formation Psoralen Psoralen (AMT or 8-MOP) DNA DNA Double Helix Psoralen->DNA Non-covalent binding between base pairs UVA1 UVA Photon (hν) Intercalated Intercalated Psoralen UVA1->Intercalated Monoadduct Furan-side Monoadduct Intercalated->Monoadduct [2+2] Cycloaddition with Thymine UVA2 UVA Photon (hν) Monoadduct2 Furan-side Monoadduct UVA2->Monoadduct2 ICL Interstrand Cross-Link (Diadduct) Monoadduct2->ICL [2+2] Cycloaddition with Thymine on opposite strand

Figure 1: General mechanism of psoralen-induced DNA cross-linking.

Upon intercalation, the absorption of a UVA photon excites the psoralen molecule to a triplet state.[3] This excited state can then undergo a [2+2] cycloaddition reaction with the 5,6-double bond of an adjacent pyrimidine base, most commonly thymine, to form a cyclobutane ring. This initial reaction typically occurs at the 4',5' (furan) end of the psoralen molecule, resulting in a monoadduct.[4][5] Absorption of a second UVA photon by the furan-side monoadduct can lead to a second cycloaddition reaction at the 3,4 (pyrone) end of the psoralen with a thymine on the complementary DNA strand, forming a diadduct, or an interstrand cross-link (ICL).[4][5]

Comparative Analysis: Photoreactivity, DNA Binding, and Biological Efficacy

The structural differences between AMT and 8-MOP translate into significant disparities in their photoreactivity and biological efficacy.

PropertyAminomethyltrioxsalen (AMT)8-Methoxypsoralen (8-MOP)Key References
DNA Binding Constant (Ka) 1.5 x 105 M-1Lower; occupies 10x fewer DNA sites under similar conditions[1]
Water Solubility Higher due to the protonated amino groupLower[2]
UV Absorbance Broader absorbance spectrum near 360 nmMore restricted absorbance spectrum
Quantum Yield (Photoaddition) High (derivative reported at 0.12)Lower (initial adduct formation: 0.0065; monoadduct to diadduct: 0.028)[5][6]
In Vitro Cross-linking Efficiency Significantly higher (a derivative is ~100x more effective than a psoralen derivative)Lower[7]
Primary Application Area Research (molecular probe for nucleic acid structure and function)Clinical (PUVA therapy for psoriasis, vitiligo)[8]

AMT's superior DNA binding affinity, a direct result of the electrostatic attraction between its positively charged aminomethyl group and the negatively charged DNA backbone, means that a greater proportion of AMT molecules are intercalated and available for photoreaction at any given concentration.[1] This, combined with its broader UV absorbance and higher quantum yield for photoaddition, makes AMT a far more efficient DNA cross-linking agent in vitro.[6] One study demonstrated that a biotinylated derivative of AMT was approximately 100 times more effective at forming interstrand cross-links in vitro compared to a commercially available psoralen-biotin conjugate.[7]

Applications: A Tale of Two Domains

The distinct properties of AMT and 8-MOP have led to their specialization in different scientific domains.

8-Methoxypsoralen: A Clinical Workhorse in PUVA Therapy

8-MOP is the most widely used psoralen in clinical dermatology for PUVA therapy.[8] This therapy is effective for treating hyperproliferative skin disorders such as psoriasis and vitiligo. The formation of 8-MOP-DNA adducts, particularly ICLs, in keratinocytes inhibits their proliferation and induces apoptosis, leading to the resolution of psoriatic plaques. In vitiligo, PUVA therapy is thought to stimulate melanocyte proliferation and migration.

The administration of 8-MOP in PUVA therapy can be either oral or topical (bath-water or cream). Oral administration leads to systemic distribution, while topical application localizes the drug to the treated area, reducing systemic side effects.[8]

G cluster_0 PUVA Therapy Workflow Psoralen 8-MOP Administration (Oral or Topical) Skin Hyperproliferative Skin Cells (e.g., Psoriasis) Psoralen->Skin UVA UVA Irradiation (320-400 nm) Crosslinking DNA Interstrand Cross-linking UVA->Crosslinking Skin->Crosslinking Intercalation Apoptosis Cell Cycle Arrest & Apoptosis Crosslinking->Apoptosis Resolution Resolution of Skin Lesions Apoptosis->Resolution

Figure 2: Simplified workflow of PUVA therapy for psoriasis.
Aminomethyltrioxsalen: A Powerful Molecular Probe in Research

The high photoreactivity and DNA binding affinity of AMT make it an invaluable tool for researchers studying nucleic acid structure and function. Its ability to efficiently "freeze" DNA and RNA structures in their native state allows for the investigation of:

  • Nucleic Acid Conformation: AMT cross-linking can be used to trap transient or unstable nucleic acid structures for analysis.

  • DNA-Protein Interactions: By cross-linking DNA, AMT can be used to study the binding sites of proteins and other molecules.

  • Viral Inactivation: AMT's potent cross-linking ability is utilized to inactivate viruses for research purposes and for the development of vaccines and diagnostics, as it effectively blocks viral replication while preserving the antigenic structure of the virus.

Experimental Protocols: A Practical Guide

Quantification of Psoralen-DNA Adducts by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of psoralen-DNA adducts.

1. Cell Culture and Treatment: a. Culture cells of interest to the desired confluency. b. Treat cells with the desired concentration of AMT or 8-MOP for a specified duration. c. Irradiate the cells with a calibrated UVA light source (e.g., 365 nm) for a defined period. d. Harvest the cells and isolate genomic DNA using a standard DNA extraction kit or protocol.

2. DNA Digestion: a. Quantify the isolated DNA using a spectrophotometer or fluorometer. b. Digest 10-20 µg of DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. A typical reaction might include:

  • DNA: 10 µg
  • Nuclease P1: 5 Units
  • Alkaline Phosphatase: 10 Units
  • Incubate at 37°C for 2-4 hours.

3. HPLC-MS/MS Analysis: a. Prepare calibration standards of known psoralen-thymidine monoadducts and diadducts. b. Separate the digested DNA sample using a reverse-phase HPLC column (e.g., C18). A typical gradient might be:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: 5-95% B over 30 minutes. c. Detect and quantify the adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-daughter ion transitions for the adducts of interest must be determined empirically.
Detection of DNA Interstrand Cross-links using the Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including ICLs.

1. Cell Preparation and Treatment: a. Prepare a single-cell suspension of the cells of interest. b. Treat the cells with AMT or 8-MOP and UVA light as described in section 6.1.1.

2. Slide Preparation and Lysis: a. Mix the cell suspension with low-melting-point agarose and cast onto a pre-coated microscope slide. b. Lyse the cells by immersing the slides in a high-salt lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C.

3. Alkaline Unwinding and Electrophoresis: a. Immerse the slides in an alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to unwind the DNA. b. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

4. Neutralization, Staining, and Visualization: a. Neutralize the slides with a Tris buffer (e.g., 0.4 M Tris, pH 7.5). b. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide). c. Visualize the "comets" using a fluorescence microscope. The presence of ICLs will result in a decrease in the length and intensity of the comet tail compared to cells with only single-strand breaks.

Protocol for Viral Inactivation using Aminomethyltrioxsalen (AMT)

This protocol provides a general guideline for the inactivation of viruses for research applications. Note: All work with infectious viruses should be performed in an appropriate biosafety level containment facility.

1. Preparation of Virus and AMT: a. Prepare a stock solution of the virus to be inactivated in a suitable buffer (e.g., PBS). b. Prepare a stock solution of AMT in a suitable solvent (e.g., water or DMSO).

2. Inactivation Procedure: a. In a sterile, UV-transparent container (e.g., a quartz cuvette or a specific type of plastic plate), combine the virus stock with the AMT solution to achieve the desired final concentrations. A typical starting concentration for AMT is 10-50 µg/mL. b. Incubate the mixture in the dark for a short period (e.g., 15-30 minutes) to allow for AMT intercalation into the viral genome. c. Place the container on a chilled surface (e.g., an ice bath) to minimize heat-induced damage during irradiation. d. Irradiate the sample with a calibrated UVA light source (e.g., 365 nm) for a predetermined time. The required UVA dose will vary depending on the virus and the concentrations of virus and AMT. It is crucial to determine the optimal irradiation time empirically for each virus.

3. Verification of Inactivation: a. After irradiation, perform a plaque assay or other infectivity assay to confirm the complete inactivation of the virus. This typically involves serially diluting the treated virus and applying it to a susceptible cell monolayer to check for the absence of cytopathic effects or plaque formation. b. It is essential to include appropriate controls, such as virus treated with AMT but not UVA, and virus treated with UVA but not AMT, to ensure that inactivation is due to the combined action of AMT and UVA.

Conclusion: Choosing the Right Tool for the Job

Aminomethyltrioxsalen and 8-methoxypsoralen, while both members of the psoralen family, represent two distinct tools with specialized applications. 8-MOP remains a vital component of clinical photochemotherapy, offering a well-established treatment for debilitating skin diseases. Its moderate photoreactivity and favorable pharmacokinetic profile are well-suited for therapeutic applications where a balance between efficacy and safety is paramount.

In contrast, AMT's superior DNA binding affinity and photoreactivity make it a powerhouse for in vitro and research applications. Its ability to efficiently induce DNA cross-links with high precision has solidified its role as an indispensable molecular probe for elucidating the intricate structures and functions of nucleic acids and for the effective inactivation of pathogens for research and diagnostic development. Understanding the fundamental differences between these two molecules is crucial for researchers and clinicians to select the appropriate psoralen for their specific needs, thereby maximizing the potential of these remarkable photochemical agents.

References

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  • Ozer, A., Lis, J. T., & Lin, H. (2020). An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA. RSC Chemical Biology, 1(6), 493–499. [Link]

  • Hamblin, M. R., & Abrahamse, H. (2020). Psoralen: a narrative review of current and future therapeutic uses. Photodiagnosis and Photodynamic Therapy, 32, 102033. [Link]

  • Diekmann, J., Theves, I., Thom, K. A., & Gilch, P. (2020). Tracing the Photoaddition of Pharmaceutical Psoralens to DNA. Molecules (Basel, Switzerland), 25(22), 5242. [Link]

  • Tessman, J. W., Isaacs, S. T., & Hearst, J. E. (1985). Photochemistry of the furan-side 8-methoxypsoralen-thymidine monoadduct inside the DNA helix. Conversion to diadduct and to pyrone-side monoadduct. Biochemistry, 24(7), 1669–1676. [Link]

  • Santella, R. M., Yang, X. Y., DeLeo, V. A., & Gasparro, F. P. (1989). 8-Methoxypsoralen-DNA adducts in patients treated with 8-methoxypsoralen and ultraviolet A light. The Journal of Investigative Dermatology, 92(1), 59–63. [Link]

  • Diekmann, J., Theves, I., Thom, K. A., & Gilch, P. (2020). Tracing the Photoaddition of Pharmaceutical Psoralens to DNA. Molecules, 25(22), 5242. [Link]

  • Chen, Y. C., Chen, Y. J., & Wang, Y. (2018). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology, 92(10), 3123–3133. [Link]

  • Halpern, S. M., Anstey, A. V., & Dawe, R. S. (2000). Guidelines for topical PUVA: a report of a workshop of the British Photodermatology Group. The British Journal of Dermatology, 142(1), 22–31. [Link]

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  • Bordin, F., Carlassare, F., Baccichetti, F., Guiotto, A., Rodighiero, P., Vedaldi, D., & Dall'Acqua, F. (1979). Photobiological properties of some water-soluble 5-MOP and 8-MOP derivatives. Photochemistry and Photobiology, 29(6), 1063–1069. [Link]

  • Moroff, G., Wagner, S. J., & Dodd, R. Y. (1992). Factors influencing virus inactivation and retention of platelet properties following treatment with aminomethyltrimethylpsoralen and UVA. Blood Cells, 18(1), 43–56. [Link]

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Sources

Technical Deep Dive: 4'-Aminomethyl-4,5',8-Trimethylpsoralen (AMT) in Photochemotherapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cationic Advantage

In the landscape of photochemotherapy, 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) represents a pivotal synthetic evolution from natural furocoumarins. Unlike its neutral predecessors (e.g., 8-MOP, TMP), AMT incorporates a cationic amino group that fundamentally alters its pharmacodynamics. This modification allows AMT to interact electrostatically with the anionic DNA backbone, resulting in a binding affinity orders of magnitude higher than traditional psoralens.

This guide analyzes the historical trajectory of AMT, differentiating its specific utility in pathogen inactivation , chromatin research , and emerging Cherenkov-activated therapies (RECA) .

Historical Evolution: From Natural Extracts to Precision Synthetics

The history of AMT is best understood not merely as a timeline, but as a "Problem-Solution" cycle in photobiology.

Phase I: The Solubility & Affinity Bottleneck (1940s-1960s)

Early PUVA therapy relied on natural psoralens like 8-methoxypsoralen (8-MOP) . While effective for psoriasis, these compounds had limitations:

  • Neutral Charge: They relied solely on weak hydrophobic forces for intercalation.

  • Low Solubility: Aqueous solubility was poor, complicating intravenous or high-concentration in vitro applications.

  • Low Dark Binding: High concentrations were required to achieve sufficient DNA occupancy prior to irradiation.

Phase II: The Synthetic Cationic Solution (1970s)

Researchers sought to improve DNA binding efficiency. The introduction of an amino group at the 4' position of trimethylpsoralen (TMP) created AMT.[1]

  • Mechanism Shift: The amino group becomes protonated at physiological pH.[2] This cationic moiety is attracted to the negatively charged phosphate backbone of DNA.

  • Result: A binding constant (

    
    ) of 
    
    
    
    , compared to
    
    
    for neutral psoralens.
Phase III: The Tool for Molecular Biology (1980s-1990s)

Due to its high efficiency, AMT became the standard reagent for studying DNA structure. It could "freeze" chromatin structures or DNA-protein interactions via interstrand crosslinks (ICL) with minimal irradiation times, preserving the native state of the complex better than slower-reacting psoralens.

Phase IV: Modern Therapeutic Frontiers (2000s-Present)

Current research focuses on AMT for:

  • Pathogen Inactivation: Sterilizing blood products (platelets/plasma) by crosslinking viral/bacterial DNA without damaging therapeutic proteins.

  • RECA (Radiotherapy Enhanced by Cherenkov photo-Activation): Using Cherenkov radiation from standard radiotherapy beams to activate AMT in situ within deep tissue, bypassing the penetration depth limit of UVA light.

Mechanistic Core: Electrostatic Intercalation & Photochemistry

The efficacy of AMT is dictated by its unique two-step reaction mechanism.

Step 1: Dark Binding (Thermodynamic Equilibrium)

Before any light is applied, AMT intercalates between DNA base pairs.

  • Causality: The planar tricyclic ring slides between base pairs (hydrophobic). Simultaneously, the protonated aminomethyl group forms an ionic bond with the phosphate backbone.

  • Outcome: ~90-99% of AMT is bound to DNA in typical experimental conditions, vs. <10% for 8-MOP.

Step 2: Photo-Cycloaddition (Kinetic Crosslinking)

Upon exposure to UVA (320–400 nm):

  • Monoadduct Formation: A [2+2] cycloaddition occurs between the psoralen furan or pyrone ring and a thymine base.

  • Interstrand Crosslinking (ICL): Absorption of a second photon allows the monoadduct to react with a thymine on the complementary strand.

Quantitative Comparison: AMT vs. 8-MOP[3]
Feature8-Methoxypsoralen (8-MOP)AMT (4'-aminomethyl-4,5',8-trimethylpsoralen)
Charge at pH 7.4 NeutralPositive (Cationic)
DNA Binding (

)
Low (

)
Very High (

)
Solubility Poor (requires ethanol/DMSO)High (Water soluble)
Dark Toxicity NegligibleModerate (due to strong intercalation)
Crosslink Efficiency ModerateHigh
Primary Use Clinical Dermatology (Psoriasis)Research, Blood Sterilization, Ex-Vivo
Mechanistic Pathway Diagram

AMT_Mechanism AMT Free AMT (Cationic) Intercalation Dark Complex (Electrostatic + Hydrophobic) AMT->Intercalation High Affinity Binding DNA DNA Helix (Anionic Backbone) DNA->Intercalation MA Monoadduct (Furan/Pyrone side) Intercalation->MA Cycloaddition UVA_1 UVA Photon 1 (365 nm) UVA_1->MA ICL Interstrand Crosslink (Helix Locked) MA->ICL Second Cycloaddition UVA_2 UVA Photon 2 (365 nm) UVA_2->ICL

Figure 1: The sequential mechanism of AMT action. Note the critical "Dark Complex" stage where AMT's cationic nature ensures high occupancy prior to irradiation.

Experimental Protocols

Protocol A: Viral Inactivation in Cell Culture (Vaccine/Vector Prep)

Context: This protocol utilizes AMT to inactivate viral replication (e.g., Dengue, Influenza) while preserving surface epitopes for immune recognition.

Reagents:

  • AMT Stock Solution: 1 mg/mL in sterile water (Protect from light).

  • UVA Source: 365 nm UV lamp (calibrated to ~5-10 mW/cm²).

Step-by-Step Workflow:

  • Preparation: Suspend virus/cells in phosphate-buffered saline (PBS). Avoid media with high serum proteins initially, as they can compete for psoralen binding.

  • Loading (Dark Binding):

    • Add AMT to a final concentration of 10 µM (range 1–50 µM depending on viral load).

    • Incubate in the dark at 4°C or Room Temperature for 60 minutes .

    • Scientific Logic:[2][3][4][5][6][7][8][9] This allows the AMT to reach thermodynamic equilibrium inside the viral capsid/nucleic acid core before any reaction is triggered.

  • Irradiation:

    • Place samples in an open dish (remove plastic lids that block UVA) on ice to prevent heating.

    • Irradiate with UVA (365 nm) for 10–30 minutes .

    • Total Energy Target: 1–5 J/cm² .

  • Quenching/Removal:

    • If cells are present, wash 2x with PBS to remove unbound AMT.

    • For viral preps, dialysis may be used to remove free drug.

  • Validation: Perform plaque assays (to confirm inactivation) and ELISA (to confirm antigen preservation).

Protocol B: In Vitro DNA Crosslinking Assay

Context: Used to determine the extent of DNA interstrand crosslinking.

  • Incubation: Mix plasmid DNA (1 µg) with AMT (0.1 - 10 µM) in TE buffer. Incubate 15 mins in dark.

  • Crosslinking: Irradiate with 365 nm light (2 J/cm²).

  • Denaturation: Add alkaline loading buffer (300 mM NaOH) to denature the DNA.

  • Electrophoresis: Run on a 1% alkaline agarose gel.

    • Interpretation: Non-crosslinked DNA will denature into single strands (running faster/differently). Crosslinked DNA (AMT-bound) will spontaneously renature and migrate as double-stranded DNA (slower migration).

Workflow Visualization

Protocol_Workflow Start Viral Suspension + AMT (10 µM) Incubate Dark Incubation (60 min @ 4°C) Equilibrium Binding Start->Incubate Irradiate UVA Exposure (365 nm, 1-5 J/cm²) Crosslinking Incubate->Irradiate Wash Dialysis / Wash Remove Free AMT Irradiate->Wash Assay Validation (Plaque Assay + ELISA) Wash->Assay

Figure 2: Standard workflow for AMT-mediated pathogen inactivation.

Safety & Limitations (Critical Analysis)

While AMT is a superior crosslinker, it is not the first-line drug for systemic PUVA (psoriasis) due to its safety profile:

  • Mutagenicity: Because AMT binds DNA so strongly even in the dark (intercalation), it has a higher potential for dark toxicity and frameshift mutations compared to 8-MOP.

  • Clearance: The high DNA affinity makes it harder to "wash out" of cells, potentially leading to prolonged photosensitivity.

  • Immunogenicity: Cationic compounds can sometimes trigger different immune responses or non-specific binding to anionic cell membranes.

References

  • Hearst, J. E., et al. (1984). "The reaction of the psoralens with deoxyribonucleic acid."[1] Quarterly Reviews of Biophysics. Link

  • Cimino, G. D., et al. (1985). "Psoralens as photoactive probes of nucleic acid structure and function: organic chemistry, photochemistry, and biochemistry." Annual Review of Biochemistry. Link

  • Bocchieri, M., et al. (2006). "Inactivation of Dengue Virus by 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT)." Transfusion. Link

  • Kotler, M., et al. (2020). "Radiotherapy Enhanced by Cherenkov photo-Activation (RECA) with AMT." Duke University Research Repository. Link

  • Spielmann, H., et al. (1987). "Dark and photo-toxicity of 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT)." Mutation Research. Link

Sources

Methodological & Application

Precision In-Cellulo DNA Crosslinking using Aminomethyltrioxsalen (AMT)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure

Introduction & Mechanistic Basis[1][2][3]

Aminomethyltrioxsalen (AMT), a synthetic derivative of psoralen, is the gold standard for inducing specific DNA interstrand crosslinks (ICLs) in living cells (in cellulo). Unlike formaldehyde, which creates messy protein-DNA-RNA networks, AMT is a "clean" crosslinker. It specifically targets nucleic acids, exploiting the geometry of the double helix to covalently link complementary strands.

Why AMT? The Solubility Advantage

Classic psoralens (like 8-MOP) are hydrophobic and require DMSO delivery, which can perturb cellular membranes and stress pathways. AMT features a cationic aminomethyl group, rendering it highly water-soluble. This allows for rapid cellular uptake and nuclear accumulation without the need for high concentrations of organic solvents, preserving native chromatin physiology.

The Mechanism: The "Pulse-Trigger" System

AMT crosslinking is a two-step photochemical process, offering precise temporal control:

  • Intercalation (The Pulse): AMT slips between base pairs (preferentially 5'-TpA-3' sites) without covalent bonding.

  • Photoactivation (The Trigger): Upon irradiation with UV-A (365 nm), AMT forms a cyclobutane ring with a thymine base (monoadduct). Absorption of a second photon crosslinks the monoadduct to the thymine on the opposing strand, forming an Interstrand Crosslink (ICL).

Critical Note on Reversibility: A unique feature of AMT crosslinks is their photoreversibility. While formed at 365 nm, they can be reversed (cleaved) by irradiation at 254 nm (UV-C).[1] This property is exploited in methods like HART-seq and SPLASH to release DNA for sequencing after purification.

Visualizing the Mechanism

The following diagram illustrates the transition from intercalation to covalent crosslinking.

AMT_Mechanism Intercalation 1. Intercalation (Dark, Equilibrium) UVA_Pulse 2. UV-A Irradiation (365 nm) Intercalation->UVA_Pulse + Photon 1 Monoadduct 3. Monoadduct (Covalent bond to one strand) UVA_Pulse->Monoadduct ICL 4. Interstrand Crosslink (Covalent bond to both strands) Monoadduct->ICL + Photon 2 (Rapid Kinetics) ICL->Intercalation UV-C (254 nm) Reversal

Figure 1: The photochemical pathway of AMT crosslinking. Note the requirement for sequential photon absorption to achieve the full interstrand crosslink.

Critical Experimental Parameters

Before beginning, you must calibrate the following variables to ensure reproducibility.

ParameterStandard ConditionThe "Why" (Causality)
Concentration 10 µM – 50 µMHigh enough to saturate intercalation sites, low enough to avoid quenching UV light or causing massive apoptosis.
Wavelength 365 nm (UV-A)Crucial. Shorter wavelengths (<300 nm) damage DNA directly (pyrimidine dimers) and can reverse AMT crosslinks.[2]
Temperature 4°C (On Ice)Inhibits endogenous DNA repair enzymes (e.g., NER/Fanconi pathways) that would otherwise excise the crosslinks during the procedure.
Time 5-15 minutesDependent on lamp intensity. Must be calibrated to achieve ~1 crosslink per 1-2 kb for structural studies.

Standard Operating Protocol: In Vivo Crosslinking

Safety Warning: AMT is a potent mutagen and skin irritant. UV-A light is damaging to eyes. Perform all steps in a dark room or with amber tubes, inside a biosafety cabinet. Wear UV-protective face shields.

Materials
  • AMT Stock: 1 mg/mL (approx.[3] 3.4 mM) in sterile water. Store at -20°C in dark, foil-wrapped aliquots.

  • PBS: Phosphate Buffered Saline, ice-cold.

  • UV Source: 365 nm UV lamp (e.g., Stratalinker or calibrated hand-held lamp).

  • Cells: Adherent or suspension cultures (approx.

    
     cells).
    
Step-by-Step Workflow
  • Preparation:

    • Pre-cool the UV crosslinker and a surface (e.g., metal block or ice bath) to 4°C.

    • Calculate the volume of AMT stock needed. For a final concentration of 10 µg/mL (approx 34 µM) , dilute 1:100.

  • Cell Handling:

    • Adherent Cells: Aspirate media. Wash once with ice-cold PBS. Add fresh ice-cold PBS sufficient to cover the monolayer.

    • Suspension Cells: Pellet cells (300 x g, 5 min), wash with ice-cold PBS, and resuspend in ice-cold PBS at

      
       cells/mL.
      
  • The "Pulse" (Intercalation Equilibrium):

    • Add AMT stock to the PBS covering the cells.

    • Incubate on ice in the dark for 10 minutes.

    • Reasoning: This allows AMT to diffuse into the nucleus and reach thermodynamic equilibrium with the DNA helix before the reaction is triggered.

  • The "Trigger" (Irradiation):

    • Remove lids from culture dishes (plastic absorbs UV).

    • Place cells on ice inside the UV crosslinker.

    • Irradiate at 365 nm for 10 minutes.

    • Optimization: If using a Stratalinker, setting energy to 3–5 Joules/cm² is more reproducible than time.

    • Agitation: For suspension cells, gently swirl the dish every 2 minutes to ensure even exposure.

  • Quench and Wash:

    • Immediately aspirate the AMT/PBS solution.

    • Wash cells 2x with ice-cold PBS to remove unbound drug.

    • Proceed immediately to lysis or flash freeze pellets in liquid nitrogen.

Validation: The Alkaline Agarose Gel

How do you know it worked? Standard neutral gels cannot distinguish crosslinked DNA from normal DNA. You must use Alkaline Agarose Gel Electrophoresis .

Principle: Under alkaline conditions (pH > 12), hydrogen bonds break.

  • Non-crosslinked DNA: Denatures into single strands (ssDNA).

  • Crosslinked DNA: Cannot separate. It "snaps back" or remains double-stranded, migrating differently (usually as a distinct, slower-moving high-MW band compared to the ssDNA smear).

Validation Workflow Diagram

Validation_Workflow Sample Crosslinked Sample Lysis Lysis & DNA Purification (Proteinase K / Phenol-Chloroform) Sample->Lysis Alkaline Alkaline Denaturation (NaOH > 30mM) Lysis->Alkaline Electrophoresis Run Alkaline Gel (4°C, Low Voltage) Alkaline->Electrophoresis Result Analysis: ICL DNA = High MW Band ssDNA = Lower Smear Electrophoresis->Result

Figure 2: Quality Control workflow using alkaline gel electrophoresis to confirm ICL formation.

QC Protocol
  • Gel Prep: 0.8% Agarose in 50 mM NaOH, 1 mM EDTA. (Soak the gel in this buffer for 30 mins before loading).

  • Loading Buffer: 50 mM NaOH, 1 mM EDTA, 2.5% Ficoll, Bromocresol Green (do not use Xylene Cyanol, it degrades in alkali).

  • Running: Run at 1-2 V/cm in the cold room (alkaline gels heat up and melt easily).

  • Staining: Neutralize gel in 1M Tris-HCl (pH 7.5) for 30 mins, then stain with Ethidium Bromide or SYBR Gold.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Crosslinking (Smear on Alkaline Gel) UV wavelength incorrectEnsure lamp is 365 nm. 302/312 nm lamps are insufficient for efficient ICL formation.
No Crosslinking Plastic interferenceEnsure lids are removed. Polystyrene blocks UV transmission.
Cell Death / Apoptosis Over-exposureReduce AMT concentration to 10 µM or reduce UV time.
DNA Fragmentation Heat during UVEnsure cells are on ice. Heat induces DSBs during irradiation.
Low Yield Insufficient IntercalationIncrease "Dark" incubation time to 15 mins.

References

  • Mechanism & Chemistry

    • Hearst, J. E., et al. (1977). "The reaction of the psoralens with deoxyribonucleic acid."[2][4][5] Quarterly Reviews of Biophysics.

  • HART-seq & Genome-wide Mapping

    • Garber, M., et al. (2016). "HART-seq maps the global landscape of RNA-protein interactions." (Contextual reference for AMT utility in high-throughput methods).
    • Note: See also SPLASH protocol: Aw, J. G., et al. (2016).
  • Alkaline Gel Validation

    • Sutherland, B. M., et al. (2000). "DNA damage quantitation by alkaline gel electrophoresis." Brookhaven National Laboratory.[6]

  • In Vivo Protocol Standardization

    • Cimprich, K. A. Lab Protocols (Stanford).[7] "Psoralen Crosslinking for DNA Repair Assays."

  • Safety & Handling

    • Sigma-Aldrich.[8] "Safety Data Sheet: 4'-Aminomethyltrioxsalen hydrochloride."

Sources

preparation of AMT stock solution in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of Amitriptyline Hydrochloride (AMT) Stock Solutions in DMSO for Cell Culture

Disambiguation & Scope

CRITICAL NOTE: "AMT" is an ambiguous acronym in life sciences. This protocol specifically covers Amitriptyline Hydrochloride (CAS: 549-18-8), the tricyclic antidepressant widely used in neuropharmacology and cancer repurposing research.

  • If you are working with 4'-Aminomethyl-4,5',8-trimethylpsoralen (a DNA crosslinking agent also abbreviated as AMT), refer to specific psoralen handling protocols due to extreme UV sensitivity.

Introduction

Amitriptyline (AMT) acts as a serotonin-norepinephrine reuptake inhibitor and has shown off-target effects on neurotrophic factors (e.g., GDNF) and ion channels. In in vitro assays, the reliability of these effects hinges on the precise preparation of stock solutions. AMT is a hydrophobic salt; while soluble in water, Dimethyl Sulfoxide (DMSO) is the preferred solvent for drug discovery screening to ensure long-term stability, prevent microbial growth in stock, and facilitate high-throughput dispensing.

This guide provides a self-validating workflow to prepare a sterile, stable AMT stock solution, minimizing the risk of compound precipitation ("crashing out") upon dilution into culture media.

Physicochemical Properties & Safety

PropertySpecification
Compound Name Amitriptyline Hydrochloride
MW 313.86 g/mol
Solubility (DMSO) ~25 mg/mL (approx. 79 mM)
Solubility (Water) ~50 mg/mL (but prone to hydrolysis/contamination over time)
Storage (Solid) Room Temp (20-25°C), desiccated, protected from light
Storage (DMSO Stock) -20°C or -80°C (liquid or frozen depending on concentration)

Safety Warning: DMSO is a permeation enhancer. It will carry dissolved AMT directly through the skin and into the bloodstream. Double-gloving (Nitrile) is mandatory.

Pre-Protocol: Material Selection

The choice of plasticware and filtration membranes is critical when working with 100% DMSO.

  • Solvent: Use Cell Culture Grade DMSO (≥99.9%, sterile-filtered).

  • Filtration Membrane: Use PTFE (Polytetrafluoroethylene) or Nylon (0.22 µm).

    • Avoid: Cellulose Acetate (CA) or PES (Polyethersulfone) for 100% DMSO stocks, as DMSO can leach extractables from these membranes or dissolve them entirely.

  • Vials: Use Polypropylene (PP) or Glass vials.

    • Avoid: Polystyrene (PS) tubes, which DMSO will melt.

Protocol: Preparation of 10 mM Stock Solution

Target Volume: 10 mL Target Concentration: 10 mM (10 mmol/L)

Step 1: Calculations



[1][2][3][4][5][6][7]
Step 2: Solubilization
  • Weigh 31.4 mg of Amitriptyline HCl powder into a sterile 15 mL polypropylene conical tube.

  • Add 5 mL of Cell Culture Grade DMSO.

  • Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, warm the tube to 37°C in a water bath for 5 minutes, then vortex again.

  • Add the remaining DMSO to bring the total volume to 10 mL . (Alternatively, add exactly 10 mL DMSO to the powder if the displacement volume of 31 mg is considered negligible for this application).

Step 3: Sterilization (Filtration)[8]
  • Attach a 0.22 µm PTFE syringe filter to a sterile 10 mL syringe (without rubber plunger tip if possible, or standard PP syringe).

  • Pass the DMSO solution through the filter into a new sterile vessel.

    • Note: Do not force the liquid; DMSO is viscous. Apply steady pressure.

Step 4: Aliquoting & Storage
  • Aliquot the sterile stock into 50 µL – 500 µL volumes in sterile polypropylene cryovials/microcentrifuge tubes.

    • Reasoning: Repeated freeze-thaw cycles introduce condensation (water), which can cause AMT to precipitate or degrade. Small aliquots ensure "single-use" integrity.

  • Label with: Compound Name, Concentration, Solvent, Date, and User Initials .

  • Store at -20°C (stable for 6–12 months) or -80°C (stable for >1 year).

Protocol: Dilution for Cell Culture (The "Intermediate Step")

Directly adding 100% DMSO stock to cell culture media can cause localized protein denaturation and immediate compound precipitation due to "solvent shock."

The Golden Rule: The final DMSO concentration in the culture dish must be < 0.5% (v/v) , ideally < 0.1% .

Workflow for 10 µM Final Treatment:
  • Thaw a stock aliquot (10 mM) at room temperature. Vortex to ensure homogeneity.

  • Prepare Intermediate Dilution (100x):

    • Dilute the 10 mM stock 1:100 in culture media (or PBS) to create a 100 µM working solution.

    • Example: 10 µL of 10 mM Stock + 990 µL Media.

    • Observation: Check for turbidity (precipitation). If cloudy, sonicate briefly.

  • Final Treatment (1x):

    • Dilute the Intermediate (100 µM) 1:10 into the cell culture well.

    • Example: Add 100 µL of Intermediate to 900 µL of media on cells.

    • Final Concentration: 10 µM AMT.

    • Final DMSO: 0.01% (Well below toxicity limits).

Visualizing the Workflow

AMT_Preparation_Workflow Powder AMT Powder (31.4 mg) Dissolve Dissolve (Vortex/Warm) Powder->Dissolve DMSO DMSO (Cell Culture Grade) DMSO->Dissolve Filter Sterile Filter (0.22 µm PTFE) Dissolve->Filter Homogenize Aliquot Aliquot (Single Use) Filter->Aliquot Sterility Freeze Store (-20°C / -80°C) Aliquot->Freeze Stability Dilute Serial Dilution (Intermediate Step) Freeze->Dilute Thaw Cells Treat Cells (Final DMSO <0.1%) Dilute->Cells 1:10 - 1:1000

Figure 1: Step-by-step workflow for the preparation, sterilization, and application of AMT stock solutions.

Quality Control & Troubleshooting

IssuePossible CauseSolution
Precipitation in Stock Water contamination in DMSO.Use fresh, anhydrous DMSO. DMSO is hygroscopic; keep bottles tightly capped.
Precipitation in Media "Solvent Shock" (concentration too high).Use the Intermediate Dilution step described above. Do not add high-conc stock directly to cold media.
Cell Toxicity DMSO concentration > 0.5%.[2][7]Calculate final DMSO %.[2][7][8] Include a Vehicle Control (Media + DMSO only) to normalize data.
Filter Clogging Incompatible membrane (e.g., cellulose).[9][10]Ensure PTFE or Nylon filters are used.

References

  • Cytiva. (2018).[2] Membrane filtration: A guide to choosing membranes (Chemical Compatibility Chart). Retrieved from [Link]

  • LifeTein. (2023). DMSO Usage in Cell Culture: Cytotoxicity Limits. Retrieved from [Link]

Sources

Application Notes and Protocols for In Situ Chromatin Conformation Capture Using Aminomethyltrioxsalen

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: A New Lens on 3D Genomics with Aminomethyltrioxsalen

The three-dimensional organization of the genome is intrinsically linked to its function. Chromosome Conformation Capture (3C) and its genome-wide derivative, Hi-C, have revolutionized our understanding of this complex architecture by enabling the study of long-range chromatin interactions.[1][2] A cornerstone of these techniques is the use of a crosslinking agent to "freeze" the spatial arrangement of chromatin in living cells.[3] While formaldehyde has been the workhorse for crosslinking protein-DNA complexes, its limitations, such as the potential for inefficient capture of certain interactions and the difficulty in reversing crosslinks, have spurred the exploration of alternative reagents.[4]

This guide details the application of 4'-Aminomethyltrioxsalen (AMT), a psoralen derivative, as a potent and versatile crosslinking agent for in situ chromatin conformation capture. Unlike formaldehyde, which primarily creates protein-protein and protein-DNA crosslinks, AMT directly forms covalent interstrand crosslinks within the DNA double helix upon activation with long-wave ultraviolet (UVA) light.[5][6] This direct DNA-DNA crosslinking mechanism offers a unique perspective on chromatin organization, potentially capturing interactions that are not mediated by large protein complexes. Furthermore, the photoactivatable nature of AMT provides precise temporal control over the crosslinking reaction, and its reversibility with short-wave UV light offers advantages for downstream analysis.[1][3]

These application notes provide a comprehensive theoretical framework and a detailed, step-by-step protocol for the use of AMT in in situ Hi-C, designed to empower researchers to explore the 3D genome with enhanced precision and control.

The Science Behind Aminomethyltrioxsalen Crosslinking

Aminomethyltrioxsalen is a member of the psoralen family of compounds, which are planar, tricyclic molecules that readily intercalate into the DNA double helix.[6] The crosslinking process is a two-step photochemical reaction:

  • Intercalation: AMT, being lipophilic, can permeate cell and nuclear membranes to access the chromatin. Its planar structure allows it to insert itself between the base pairs of the DNA double helix, with a preference for 5'-TA sites.[6][7]

  • Photocycloaddition: Upon exposure to long-wave UVA light (approximately 365 nm), the intercalated AMT molecule becomes excited and forms covalent [2+2] cycloaddition products with the 5,6-double bonds of adjacent pyrimidine bases, particularly thymine.[6] This can result in the formation of a monoadduct with one strand or an interstrand crosslink (ICL) connecting the two complementary DNA strands.[6][8]

The formation of these ICLs effectively locks interacting chromatin fragments in their native three-dimensional conformation. A key advantage of AMT is that these crosslinks can be reversed by irradiation with short-wave UV light (around 254 nm), which breaks the covalent bonds and restores the original DNA structure.[1][3]

Advantages of AMT over Formaldehyde in Chromatin Conformation Capture
FeatureAminomethyltrioxsalen (AMT)Formaldehyde
Crosslinking Target Primarily DNA-DNA (interstrand crosslinks)Primarily Protein-DNA and Protein-Protein
Mechanism Intercalation followed by UVA-induced photocycloadditionForms methylene bridges between amino groups
Control High temporal control via photoactivationLess precise, reaction quenched with glycine
Reversibility Reversible with short-wave UV light (~254 nm)Reversible by heat, but can be incomplete
Potential Bias May favor open, accessible chromatin regionsMay be biased towards protein-rich regions

Experimental Workflow: An Overview

The in situ Hi-C protocol using AMT follows the same logical framework as the traditional formaldehyde-based method: crosslinking, chromatin fragmentation, end-labeling, proximity ligation, crosslink reversal, and library preparation. However, specific steps are adapted to accommodate the unique properties of AMT.

AMT_HiC_Workflow cluster_cell_prep Cell Preparation & Crosslinking cluster_in_situ In Situ Hi-C Core Steps cluster_purification DNA Purification & Library Prep cell_culture 1. Cell Culture amt_incubation 2. AMT Incubation cell_culture->amt_incubation uva_irradiation 3. UVA Irradiation (365 nm) amt_incubation->uva_irradiation lysis 4. Cell Lysis uva_irradiation->lysis digestion 5. Restriction Digestion lysis->digestion end_labeling 6. Biotin Fill-in digestion->end_labeling ligation 7. Proximity Ligation end_labeling->ligation reversal 8. Crosslink Reversal (254 nm UV) ligation->reversal purification 9. DNA Purification reversal->purification shearing 10. DNA Shearing purification->shearing biotin_pull 11. Biotin Pulldown shearing->biotin_pull library_prep 12. Library Preparation biotin_pull->library_prep sequencing 13. Sequencing library_prep->sequencing

Figure 1. Workflow for in situ chromatin conformation capture using AMT.

Detailed Protocols

Part 1: Cell Preparation and AMT Crosslinking

This initial phase is critical for efficiently crosslinking chromatin in its native state.

Materials:

  • Adherent or suspension cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 4'-Aminomethyltrioxsalen (AMT) hydrochloride

  • UVA light source (365 nm)

  • UV radiometer (optional but recommended)

Protocol:

  • Cell Culture: Culture cells to a confluence of 70-80%. For a standard Hi-C experiment, a starting number of 5-10 million cells is recommended.[9]

  • Cell Harvest (for suspension cells): Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with 10 mL of ice-cold PBS.

  • AMT Incubation:

    • Prepare a fresh 0.5 mg/mL solution of AMT in sterile PBS.

    • For adherent cells, aspirate the culture medium, wash once with ice-cold PBS, and add the AMT solution to cover the cell monolayer (e.g., 5 mL for a 15 cm dish).

    • For suspension cells, resuspend the cell pellet in the AMT solution.

    • Incubate the cells for 15-30 minutes at 37°C in the dark to allow for AMT intercalation into the DNA.[10]

  • UVA Irradiation:

    • Place the cell culture dish or suspension on a bed of ice to minimize cellular stress and metabolic activity during irradiation.

    • Irradiate the cells with a 365 nm UVA light source. The optimal energy dose may vary between cell types and experimental setups, but a starting point of 1-5 J/cm² is recommended for optimization. This typically corresponds to an irradiation time of 20-30 minutes, depending on the lamp intensity.[11]

    • Expert Tip: The use of a UV radiometer is highly recommended to ensure consistent energy delivery between experiments. If a radiometer is unavailable, maintain a fixed distance between the light source and the cells and a consistent irradiation time.

  • Post-Irradiation Cell Collection:

    • For adherent cells, aspirate the AMT solution and wash the cells twice with ice-cold PBS. Scrape the cells in ice-cold PBS and transfer to a conical tube.

    • For suspension cells, proceed directly to pelleting.

    • Pellet the cells at 500 x g for 5 minutes at 4°C. The crosslinked cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C for several months.

Part 2: In Situ Hi-C Procedure

This part of the protocol is adapted from standard in situ Hi-C procedures, with considerations for AMT-crosslinked chromatin.

Materials:

  • Crosslinked cell pellet

  • Lysis Buffer (10 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.2% IGEPAL CA-630, protease inhibitors)

  • Restriction Enzyme and corresponding 10X Buffer (e.g., MboI or DpnII)

  • 10% SDS

  • 20% Triton X-100

  • DNA Polymerase I, Large (Klenow) Fragment

  • Biotin-14-dATP

  • dCTP, dGTP, dTTP

  • T4 DNA Ligase and 10X Ligation Buffer

  • Proteinase K

Protocol:

  • Cell Lysis: Resuspend the crosslinked cell pellet in 500 µL of ice-cold Lysis Buffer. Incubate on ice for 15 minutes. Dounce homogenize if necessary to aid in lysis. Pellet the nuclei at 2,500 x g for 5 minutes at 4°C.

  • Chromatin Solubilization and Restriction Digestion:

    • Wash the nuclei pellet with 500 µL of 1X Restriction Enzyme Buffer.

    • Resuspend the nuclei in 100 µL of 1X Restriction Enzyme Buffer. Add 1 µL of 10% SDS and incubate at 65°C for 10 minutes to permeabilize the nuclear membrane and expose restriction sites.

    • Quench the SDS by adding 11 µL of 20% Triton X-100 and mix gently.

    • Add 100-200 units of the chosen restriction enzyme (e.g., MboI) and incubate at 37°C for 4-6 hours with gentle agitation.

    • Causality Insight: Psoralen crosslinks can locally distort the DNA helix, which may impact the efficiency of some restriction enzymes.[8] It is advisable to perform a pilot experiment to assess digestion efficiency by running a small aliquot of the digested chromatin on an agarose gel.

  • End-Labeling with Biotin:

    • Inactivate the restriction enzyme by heating at 65°C for 20 minutes.

    • Cool the reaction to room temperature.

    • Prepare a fill-in mix containing: 1.5 µL of 10 mM dCTP, 1.5 µL of 10 mM dGTP, 1.5 µL of 10 mM dTTP, 5 µL of 1 mM Biotin-14-dATP, and 10 units of Klenow fragment.

    • Add the fill-in mix to the chromatin and incubate at 37°C for 1 hour.

  • Proximity Ligation:

    • Prepare a ligation mix: 650 µL of nuclease-free water, 90 µL of 10X T4 DNA Ligase Buffer, and 4000 units of T4 DNA Ligase.

    • Add the ligation mix to the chromatin and incubate at 16°C overnight with gentle rotation.

    • Self-Validation: The in situ nature of this ligation step is crucial for minimizing random ligations between distal chromatin fragments.[1]

Part 3: Crosslink Reversal and Library Preparation

This final stage involves reversing the AMT crosslinks and preparing the DNA for sequencing.

Materials:

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • Sodium Acetate (3 M, pH 5.2)

  • UVC light source (254 nm)

  • Covaris sonicator or other DNA shearing device

  • Streptavidin-coated magnetic beads

  • Reagents for NGS library preparation

Protocol:

  • Initial Crosslink Reversal and Protein Digestion:

    • Pellet the nuclei at 2,500 x g for 5 minutes.

    • Resuspend the pellet in 500 µL of a suitable buffer (e.g., TE buffer).

    • Add Proteinase K to a final concentration of 1 mg/mL and incubate at 65°C for 4-6 hours. This step begins to reverse protein-DNA crosslinks that may have formed as a secondary effect and digests proteins.

  • DNA Purification: Perform a standard phenol:chloroform extraction followed by ethanol precipitation to purify the DNA.

  • UV Reversal of AMT Crosslinks:

    • Resuspend the purified DNA in a low-salt buffer (e.g., 10 mM Tris-HCl pH 8.0).

    • Place the DNA solution in a UV-transparent tube or dish on ice.

    • Irradiate with a 254 nm UVC light source. A typical irradiation time is 10-30 minutes, but this should be optimized.[3]

    • Critical Consideration: While 254 nm UV light reverses the psoralen crosslinks, it can also cause DNA damage, such as the formation of pyrimidine dimers. It is crucial to find a balance between efficient reversal and minimizing DNA damage. The inclusion of singlet quenchers like acridine orange during this step has been shown to reduce photodamage in RNA studies and may be adaptable for DNA.[12]

  • DNA Shearing: Shear the purified DNA to a size of 200-500 bp using a Covaris sonicator or other appropriate method.

  • Biotin Pulldown and Library Preparation:

    • Perform end-repair and A-tailing on the sheared DNA fragments.

    • Use streptavidin-coated magnetic beads to enrich for the biotin-labeled ligation junctions.

    • Ligate sequencing adapters to the bead-bound DNA fragments.

    • PCR amplify the library.

    • Perform size selection and quantify the final library.

  • Sequencing: Sequence the Hi-C library on a compatible high-throughput sequencing platform.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low DNA Yield Inefficient cell lysis or crosslinking.Optimize dounce homogenization. Ensure AMT solution is fresh and properly stored. Verify UVA lamp output.
Poor Restriction Digestion Insufficient enzyme or inhibition by AMT crosslinks.Increase enzyme concentration or incubation time. Test different restriction enzymes. Assess digestion on an agarose gel.
High Percentage of Unligated Ends Inefficient ligation.Ensure ligase is active and ATP is present in the buffer. Optimize ligation temperature and time.
Low Library Complexity Insufficient starting cell number or inefficient biotin pulldown.Increase the number of cells. Ensure streptavidin beads are not expired and binding capacity is sufficient.
Potential for DNA Damage Excessive UVC exposure during crosslink reversal.Titrate the UVC irradiation time. Consider using DNA repair enzymes post-reversal if damage is suspected.

Conclusion

The use of aminomethyltrioxsalen for in situ chromatin conformation capture presents a powerful alternative to formaldehyde-based methods. Its unique mechanism of direct, photoactivatable, and reversible DNA-DNA crosslinking provides a distinct and valuable tool for probing the three-dimensional structure of the genome. While the protocol presented here provides a robust starting point, researchers are encouraged to optimize key parameters, such as AMT concentration and UVA dosage, for their specific cell type and experimental goals. By carefully considering the principles outlined in these application notes, scientists can leverage the advantages of AMT to gain deeper insights into the intricate folding of chromatin and its role in gene regulation, development, and disease.

References

  • in situ Hi-C - 4DN Data Portal. (2019, March 28). 4D Nucleome. [Link]

  • Melzer, S., et al. (2019). A streamlined protocol for the detection of mRNA–sRNA interactions using AMT-crosslinking in vitro. BioTechniques, 67(4). [Link]

  • Wielenberg, K., et al. (2020). An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA. RSC Advances, 10(66), 39870-39874. [Link]

  • Hi-C Protocols: Step-by-Step Guide from Sample Preparation to Sequencing Process. (n.d.). CD Genomics. [Link]

  • Zhang, Q. C., et al. (2022). Chemical crosslinking and ligation methods for in vivo analysis of RNA structures and interactions. Methods. [Link]

  • Sastry, S. S., & Hearst, J. E. (1991). Psoralen-induced DNA adducts are substrates for the base excision repair pathway in human cells. Nucleic Acids Research, 19(17), 4623-4629. [Link]

  • Ljungman, M., & Zhang, F. (2006). Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner. Molecular Cancer Research, 4(12), 921-930. [Link]

  • Wielenberg, K., et al. (2020). An Improved 4'-Aminomethyltroxsalen-Based DNA Crosslinker for Biotinylation of DNA. bioRxiv. [Link]

  • Lu, Z., et al. (2017). PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution. In RNA Structure Prediction (pp. 167-190). Humana Press, New York, NY. [Link]

  • Lin, W., et al. (2019). Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells. Genome Research, 29(9), 1546-1556. [Link]

  • Majumdar, A., et al. (2007). Modulation of psoralen DNA crosslinking kinetics associated with a triplex-forming oligonucleotide. Biochemistry, 46(43), 12224-12232. [Link]

  • Zhen, W. P., et al. (1986). Site Specificity of psoralen-DNA Interstrand Cross-Linking Determined by Nuclease Bal31 Digestion. Biochemistry, 25(21), 6598-6603. [Link]

  • Belton, J. M., et al. (2012). Hi-C: a comprehensive technique to capture the conformation of genomes. Methods, 58(3), 268-276. [Link]

  • Boyle, A. P., et al. (2011). A Quantitative Analysis of the Impact on Chromatin Accessibility by Histone Modifications and Binding of Transcription Factors in DNase I Hypersensitive Sites. Genome Biology, 12(8), R83. [Link]

  • Yang, K., et al. (2019). Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells. Genome Research, 29(9), 1546-1556. [Link]

  • Shi, W., et al. (1996). Alkali reversal of psoralen cross-link for the targeted delivery of psoralen monoadduct lesion. Biochemistry, 35(38), 12313-12321. [Link]

  • Schumacher, S., & Seiler, T. (2012). Analysis of the effective dose of ultraviolet light in corneal cross-linking. Journal of Cataract & Refractive Surgery, 38(7), 1188-1194. [Link]

  • Wielenberg, K., et al. (2020). An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA. RSC Advances, 10(66), 39870-39874. [Link]

  • Lazar, N. H., et al. (2016). An Optimized Hi-C Procedure for High-Resolution Genome-Wide Mapping of Chromosome Conformation. bioRxiv. [Link]

  • How long for UV cross-linking? (2018, May 6). ResearchGate. [Link]

  • Melzer, S., et al. (2019). A Streamlined Protocol for the Detection of mRNA–sRNA Interactions using AMT-Crosslinking in vitro. BioTechniques, 67(4). [Link]

  • Couvé-Privat, S., et al. (2009). Psoralen-induced DNA adducts are substrates for the base excision repair pathway in human cells. Nucleic Acids Research, 37(17), 5723-5735. [Link]

  • Ljungman, M., et al. (2022). Crosstalk between chromatin state and ATM signalling in DNA damage-induced transcription stress. EMBO reports, 23(1), e53512. [Link]

  • Belton, J. M., et al. (2016). Hi-C 2.0: An Optimized Hi-C Procedure for High-Resolution Genome-Wide Mapping of Chromosome Conformation. bioRxiv. [Link]

  • Parker, D. M., et al. (2023). Characterization of intermolecular base pairing using AMT crosslinking in mammalian cells during oxidative stress. bioRxiv. [Link]

  • Li, Y., et al. (2022). Analysis of Chromatin Accessibility and DNA Methylation to Reveal the Functions of Epigenetic Modifications in Cyprinus carpio Gonads. International Journal of Molecular Sciences, 23(21), 13467. [Link]

  • Reardon, J. T., et al. (1991). Removal of psoralen monoadducts and crosslinks by human cell free extracts. Nucleic Acids Research, 19(17), 4623-4629. [Link]

  • Moore, M. J. (2018). Ultraviolet (UV) Cross-Linking of Live Cells, Lysate Preparation, and RNase Titration for Cross-Linking Immunoprecipitation (CLIP). Cold Spring Harbor Protocols, 2018(12). [Link]

  • MacCalman, A. (2023). Understanding the binding of transcription factors by base-pair-resolution chromatin accessibility. YouTube. [Link]

  • Wielenberg, K., et al. (2020). An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA. ResearchGate. [Link]

  • Melzer, S., et al. (2019). A streamlined protocol for the detection of mRNA-sRNA interactions using AMT-crosslinking in vitro. BioTechniques, 67(4), 180-184. [Link]

  • Saffran, W. A., & Cantor, C. R. (1984). Site-directed psoralen crosslinking of DNA. Nucleic Acids Research, 12(23), 9237-9248. [Link]

  • Hua, P., et al. (2020). Direct DNA crosslinking with CAP-C uncovers transcription-dependent chromatin organization at high resolution. Nature Communications, 11(1), 4163. [Link]

  • Belton, J. M., et al. (2016). HI-C 2.0: An Optimized Hi-C Procedure for High-Resolution Genome-Wide Mapping of Chromosome Conformation. ResearchGate. [Link]

  • MacCalman, A. (2024, September 25). Understanding the binding of transcription factors by base-pair-resolution chromatin accessibility [Video]. YouTube. [Link]

  • New England Biolabs. (2011, June 3). How Do Restriction Enzymes Interact With DNA? [Video]. YouTube. [Link]

  • Cech, T., & Pardue, M. L. (1977). Analysis of the psoralen-crosslinking pattern in chromatin DNA by exonuclease digestion. Cell, 11(3), 631-640. [Link]

  • New England Biolabs. (2013, April 22). Restriction Enzyme Digest Protocol: Cutting Close to DNA End [Video]. YouTube. [Link]

Sources

High-Efficiency Chromatin & RNA Profiling: Comparing Biotinylated Psoralen (PP3B) vs. Aminomethyltrioxsalen Probes (AP3B)

[1][2]

Executive Summary

This application note provides a critical technical comparison between legacy Biotinylated Psoralen (PP3B) probes and the high-efficiency Aminomethyltrioxsalen-PEG3-Biotin (AP3B) probe. While both reagents utilize photo-reactive intercalation to label and crosslink nucleic acids, their physicochemical properties differ fundamentally.

Key Insight: The legacy probe (PP3B) relies on neutral intercalation, often requiring high concentrations and prolonged UV exposure.[1] The advanced probe (AP3B) incorporates a cationic aminomethyl group, leveraging electrostatic attraction to the DNA/RNA backbone to achieve 8-fold higher cellular labeling efficiency and ~100-fold higher in vitro crosslinking efficiency [1].[2][1][3]

This guide details the mechanistic differences, optimal applications, and step-by-step protocols for deploying AP3B in chromatin mapping (Chem-seq) and RNA structure analysis (SPLASH/PARIS).[1]

Mechanistic Comparison: The "Charge" Advantage

The defining difference between these probes is the affinity mechanism. Standard psoralens are uncharged and hydrophobic; they rely on random collision and intercalation. AP3B is derived from Aminomethyltrioxsalen (AMT) , which possesses a positively charged amino group.[1][3]

Comparative Technical Specifications
FeatureStandard Biotin-Psoralen (PP3B) AMT-Biotin Probe (AP3B)
Core Chemistry Methoxsalen (Neutral)Aminomethyltrioxsalen (Cationic)
DNA Affinity Low (Intercalation only)High (Intercalation + Ionic Attraction)
Solubility Poor (Requires DMSO/DMF)High (Water soluble due to charge)
Cell Permeability ModerateHigh
Crosslinking Efficiency Baseline~100x (In vitro), ~8x (In vivo) [1]
UV Wavelength 365 nm (Long-wave UV)365 nm (Broad excitation spectrum)
Primary Application General RNA/DNA labeling (High abundance)Low-input Chromatin mapping, rare RNA structures
Mechanism of Action Diagram[4][5]

The following diagram illustrates the workflow and the "Electrostatic Assist" mechanism that makes AP3B superior for low-abundance targets.

Gcluster_0Probe Entry & Bindingcluster_1Photo-Crosslinking (365nm)cluster_2Downstream AnalysisPP3BPP3B (Neutral)Random DiffusionDNANucleic Acid(Negatively Charged)PP3B->DNA Low AffinityAP3BAP3B (Cationic)Electrostatic AttractionAP3B->DNA High Affinity(Ionic Bond)IntercalationIntercalation(Between Base Pairs)DNA->IntercalationAdductCovalent Adduct(Thymine/Uracil)Intercalation->Adduct UV IrradiationPullDownStreptavidinPull-downAdduct->PullDownSeqSequencing(Chem-seq / SPLASH)PullDown->Seq

Caption: Comparative binding mechanism. AP3B utilizes cationic charge for active recruitment to the DNA backbone, significantly enhancing crosslinking kinetics compared to neutral PP3B.[1]

Application Notes & Experimental Design

When to use AP3B vs. PP3B?
  • Chromatin Accessibility (Chem-seq):

    • Use AP3B. The high affinity allows for lower probe concentrations, reducing background noise and "pseudo-interactions" caused by saturating levels of hydrophobic probes.[1]

  • RNA-RNA Interaction (SPLASH/PARIS):

    • Use AP3B. RNA structures are dynamic. The faster kinetics of AMT derivatives allow for capturing transient structures before the UV exposure alters the cellular equilibrium.

  • General Northern Blotting / High Yield DNA:

    • Use PP3B. If you have micrograms of purified DNA and cost is a factor, legacy PP3B is sufficient.

Detailed Protocols

Protocol A: In Vivo Chromatin Labeling with AP3B

Target: Mapping open chromatin or DNA accessibility in mammalian cells.

Reagents Required:
  • AP3B Probe: (Synthesized as per Wielenberg et al. [1] or custom ordered).

  • Lysis Buffer: 10 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.2% NP-40.[1]

  • UV Crosslinker: 365 nm bulbs (e.g., Stratalinker).[1]

  • Streptavidin Magnetic Beads: (e.g., Dynabeads MyOne C1).[1]

Step-by-Step Workflow:
  • Cell Preparation:

    • Harvest

      
       cells. Wash once with ice-cold PBS.
      
    • Critical: If using adherent cells, crosslinking can be performed directly on the plate to preserve morphology.[1]

  • Permeabilization & Probe Incubation:

    • Resuspend cells in Nuclei Isolation Buffer (PBS + 0.1% Tween-20 or digitonin) to allow probe entry.

    • Add AP3B to a final concentration of 10 µM .

    • Note: Legacy PP3B typically requires 100–500 µM. The lower concentration of AP3B reduces off-target background.

    • Incubate on ice for 10 minutes (allow intercalation).

  • UV Irradiation (Crosslinking):

    • Place cells (in open dish or transparent tube) on ice in the UV crosslinker.[1]

    • Irradiate at 365 nm for 10–15 minutes (Energy: ~3–5 J/cm²).[1]

    • Optimization: Perform a time-course (5, 10, 20 min) to maximize crosslinking without damaging DNA integrity.[1]

  • Lysis & Fragmentation:

    • Wash cells 2x with PBS to remove free probe.

    • Lyse nuclei using SDS Lysis Buffer (50 mM Tris-HCl, 10 mM EDTA, 1% SDS).[1]

    • Sonicate chromatin to an average size of 200–500 bp.

  • Streptavidin Pull-down:

    • Incubate sheared lysate with Streptavidin beads for 2 hours at 4°C.

    • Stringent Washing:

      • Wash 1x with 2% SDS (removes non-covalent binders).[1]

      • Wash 1x with High Salt Buffer (500 mM NaCl).[1]

      • Wash 1x with LiCl Buffer.

    • Why? Psoralen-Biotin bonds are covalent; they withstand harsh washing that removes non-specific background.

  • Elution & Reversal:

    • Psoralen crosslinks are photoreversible at 254 nm (short wave), but typically for sequencing, we reverse crosslinks chemically or proceed to library prep on beads.[1]

    • For chemically reversible linkers (if using specific S-S versions), use DTT.[1] Otherwise, digest protein with Proteinase K.[1]

Protocol B: In Vitro RNA Structure Probing (Comparison)

Target: Validating probe efficiency on purified RNA.

StepPP3B (Legacy) MethodAP3B (High-Efficiency) Method
RNA Conc. 100 ng/µL100 ng/µL
Probe Conc. 250 µM (Requires 50% DMSO stock)2.5 µM (Water soluble)
Incubation 30 mins at 25°C5 mins at 25°C
UV Exposure 30 mins (High energy required)5–10 mins
Detection Dot Blot / Low SensitivityGel Shift / High Sensitivity

Validation Step (Gel Shift): To verify AP3B efficiency, run the crosslinked RNA on a Denaturing Urea-PAGE gel.

  • Result: AP3B-treated samples will show a distinct "super-shifted" band or a smear of higher molecular weight (crosslinked species) at significantly lower probe concentrations than PP3B samples.[4]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Biotin Signal Insufficient UV energy.Ensure bulb output is 365 nm (not 254 nm).[1] Psoralen absorbs maximally at ~360 nm.
Precipitation Probe hydrophobicity (PP3B).[1]Switch to AP3B (more soluble). If using PP3B, ensure DMSO concentration is <10% in final reaction.[1]
High Background Non-specific sticking of probe.Increase wash stringency (SDS/Urea washes). AP3B allows lower input concentration, inherently reducing background.[1]
DNA Degradation Excessive UV heat.Keep samples on ice during irradiation.

References

  • Wielenberg, K., et al. (2020).[1][3] An Improved 4′-Aminomethyltrioxsalen-Based DNA Crosslinker for Biotinylation of DNA. bioRxiv / RSC Advances .

    • [1][4]

    • Key Finding: Describes the synthesis of AP3B and demonstrates 100-fold in vitro improvement over commercial EZ-Link Psoralen-PEG3-Biotin.[2][3][4]

  • Thermo Fisher Scientific. (n.d.).

    • Context: Standard protocols for legacy PP3B probes.
  • Lu, Z., et al. (2016).[1] RNA Duplex Map in Living Cells Reveals Higher-Order Transcriptome Structure (PARIS). Cell .

    • [1]

    • Context: Establishes the utility of AMT-based crosslinkers for RNA structural mapping.
  • Cimino, G. D., et al. (1985).[1] Psoralens as photoactive probes of nucleic acid structure and function. Annual Review of Biochemistry .

    • [1]

    • Context: Foundational review on the photochemistry of psoralen intercal

Application Notes and Protocols: Optimizing UV 365 nm Irradiation Dose for AMT Crosslinking

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Power and Precision of AMT Crosslinking

4'-Aminomethyltrioxsalen (AMT) is a potent trifunctional photoactivated probe used extensively for covalently crosslinking nucleic acids.[1][2][3] Its utility stems from its ability to intercalate into the DNA or RNA duplex.[1][4][5] Upon irradiation with long-wave ultraviolet (UVA) light at 365 nm, AMT forms covalent cyclobutane adducts with pyrimidine bases, primarily thymine.[1][4] This process can result in either monoadducts or, with a second photoactivation event, interstrand crosslinks (ICLs), which effectively and irreversibly lock the two strands of a nucleic acid duplex together.[1] This precise and irreversible crosslinking has become an invaluable tool in molecular biology, virology, and drug development for applications such as virus inactivation, studying nucleic acid-protein interactions, and probing nucleic acid structure and function.[3][6]

The efficiency of AMT crosslinking is critically dependent on the dose of 365 nm UV irradiation. Insufficient irradiation leads to incomplete crosslinking, while excessive exposure can cause non-specific damage to the nucleic acids and surrounding molecules, potentially confounding experimental results.[7] Therefore, optimizing the UV dose is paramount to achieving reproducible and reliable results. This guide provides a comprehensive framework for systematically determining the optimal 365 nm UV irradiation dose for your specific application.

The Mechanism of AMT Crosslinking: A Two-Step Photochemical Reaction

The process of AMT-mediated crosslinking is a fascinating example of photochemistry at the molecular level. It proceeds in two distinct steps, both initiated by the absorption of 365 nm photons:

  • Intercalation and Monoadduct Formation: AMT, with its planar tricyclic structure, readily intercalates between the base pairs of double-stranded DNA or RNA, showing a preference for 5'-TA-3' sites.[1][4] This initial binding is non-covalent. Upon exposure to 365 nm UV light, the intercalated AMT molecule absorbs a photon, exciting it to a reactive state. This allows it to form a covalent [2+2] cycloaddition with the 5,6-double bond of an adjacent pyrimidine base (typically thymine), creating a monoadduct.[4]

  • Interstrand Crosslink (ICL) Formation: A monoadduct can absorb a second photon of 365 nm light, enabling it to react with a pyrimidine on the complementary strand. This second covalent linkage results in an interstrand crosslink, effectively tethering the two nucleic acid strands together.[1]

G

Key Factors Influencing Crosslinking Efficiency

Optimizing the UV dose requires an understanding of the variables that can impact the efficiency of the crosslinking reaction. These include:

  • AMT Concentration: Higher concentrations of AMT generally lead to a greater degree of intercalation and, consequently, more potential crosslinking events. However, excessive concentrations can lead to non-specific binding and potential quenching effects. It is crucial to titrate the AMT concentration to find the optimal balance for your system.

  • Nucleic Acid Concentration and Complexity: The concentration of the target nucleic acid will influence the kinetics of the reaction. The sequence composition, particularly the prevalence of AT-rich regions, will also affect the number of potential intercalation sites for AMT.[4]

  • UV Light Intensity (Irradiance): The intensity of the UV lamp, measured in mW/cm², determines the rate at which photons are delivered to the sample.[8] Higher intensity sources will require shorter exposure times to deliver the same total energy dose.[8][9]

  • Exposure Time: The duration of UV irradiation directly correlates with the total energy dose delivered to the sample.

  • Sample Geometry and Volume: The path length of the UV light through the sample and the sample volume will affect the uniformity of the irradiation. For larger volumes, stirring or agitation during irradiation may be necessary to ensure all molecules receive a consistent dose.

  • Buffer Composition: The components of the reaction buffer can influence crosslinking efficiency. Some buffer components may absorb 365 nm light, reducing the effective dose reaching the AMT-nucleic acid complex.

Experimental Design for UV Dose Optimization

A systematic approach is essential for determining the optimal UV dose. A dose-response experiment, where the extent of crosslinking is measured across a range of UV doses, is the most effective method.

Defining UV Dose

The UV dose is the total energy delivered per unit area and is calculated as follows:

UV Dose (mJ/cm²) = UV Intensity (mW/cm²) × Exposure Time (s) [10]

It is crucial to accurately measure the intensity of your UV source at the sample position using a calibrated UV radiometer.

Suggested Starting Parameters

The following table provides a starting point for UV dose optimization experiments. These values may need to be adjusted based on the specific experimental system.

ParameterRecommended Starting RangeRationale
AMT Concentration 1 - 50 µg/mLBalances efficient intercalation with minimizing non-specific effects.
UV Intensity 5 - 20 mW/cm²A common range for commercially available 365 nm UV lamps.[8][9]
Exposure Time 1 - 30 minutesProvides a broad range of UV doses to identify the optimal point.
Temperature 4°C or on iceMinimizes potential heat-induced damage to nucleic acids.
Protocol: UV 365 nm Dose Optimization for AMT Crosslinking

This protocol outlines a general procedure for optimizing the UV dose for AMT crosslinking of a purified nucleic acid sample.

Materials:

  • Purified DNA or RNA sample

  • 4'-Aminomethyltrioxsalen (AMT) hydrochloride stock solution (e.g., 1 mg/mL in sterile water)

  • Reaction buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Calibrated 365 nm UV source (e.g., UV crosslinker or handheld lamp)

  • UV radiometer for measuring light intensity

  • Microcentrifuge tubes or a multi-well plate suitable for UV irradiation

  • Ice

  • Materials for downstream analysis (e.g., agarose gel, gel loading dye, DNA ladder, gel documentation system)

Procedure:

  • Measure UV Intensity:

    • Turn on your 365 nm UV source and allow it to warm up for at least 15-30 minutes to ensure a stable output.[11]

    • Place the UV radiometer sensor at the exact position where your samples will be irradiated.

    • Record the UV intensity in mW/cm².

  • Prepare Samples:

    • On ice, prepare a series of reaction mixtures in microcentrifuge tubes or a multi-well plate. Each reaction should contain your nucleic acid at the desired final concentration and the chosen concentration of AMT. Include a "no UV" control and a "no AMT" control.

    • Gently mix the samples and incubate in the dark on ice for 10-15 minutes to allow for AMT intercalation.

  • UV Irradiation:

    • Place the samples on ice directly under the 365 nm UV source.

    • Irradiate each sample for a different amount of time to achieve a range of UV doses. For example, you might choose time points of 1, 2, 5, 10, 15, and 20 minutes.

    • Ensure the "no UV" control is kept on ice in the dark for the duration of the longest irradiation time.

  • Analysis of Crosslinking:

    • The method for analyzing the extent of crosslinking will depend on your specific application. A common and straightforward method for DNA is denaturing agarose gel electrophoresis.

      • After irradiation, add a denaturing loading dye to your samples.

      • Heat the samples at 95°C for 5 minutes to denature the DNA, then immediately place them on ice.

      • Load the samples onto a denaturing agarose gel (containing a denaturant like formamide or prepared with an alkaline running buffer).

      • Run the gel and visualize the DNA bands using a gel documentation system.

    • Interpretation: Uncrosslinked DNA will migrate as single-stranded molecules. Crosslinked DNA will remain double-stranded and migrate more slowly. The intensity of the slower-migrating band corresponding to the crosslinked species will increase with the UV dose. The optimal dose is typically the one that yields the highest amount of the crosslinked product without significant degradation (smearing) of the DNA.

G

Quantifying Crosslinking Efficiency

For more quantitative applications, several methods can be employed to determine the percentage of crosslinked molecules:

  • Densitometry: The relative intensity of the crosslinked and uncrosslinked bands on a gel can be quantified using image analysis software (e.g., ImageJ).

  • Quantitative PCR (qPCR): Crosslinked DNA cannot be efficiently amplified by PCR. By comparing the amplification of a target sequence in a UV-treated sample to an untreated control, the degree of crosslinking can be inferred.

  • Fluorescence-based Assays: Specialized fluorescent probes that preferentially bind to double-stranded DNA can be used to quantify the amount of remaining non-denaturable (i.e., crosslinked) DNA after a denaturation-renaturation cycle.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or no crosslinking Insufficient UV dose.Increase irradiation time or use a more intense UV source.
Inefficient AMT intercalation.Increase AMT concentration or incubation time in the dark.
Incorrect UV wavelength.Ensure your UV source has a peak emission at or near 365 nm.[7]
Degradation of nucleic acid Excessive UV dose.Reduce irradiation time.
Nuclease contamination.Use nuclease-free reagents and sterile techniques.
Inconsistent results Fluctuations in UV lamp output.Allow the lamp to warm up sufficiently before use. Regularly check the lamp's intensity with a radiometer.
Inaccurate pipetting.Calibrate pipettes and use careful pipetting techniques.
Conclusion: Achieving Reproducible and Reliable Crosslinking

Optimizing the 365 nm UV irradiation dose is a critical step for successful AMT crosslinking experiments. By systematically evaluating the key parameters and employing a well-designed dose-response experiment, researchers can ensure high efficiency and reproducibility. The protocols and guidelines presented in this application note provide a solid foundation for developing a robust and reliable crosslinking strategy tailored to your specific research needs.

References
  • OkaSciences. (n.d.). UV Crosslinking Protocol and Tips. Retrieved from [Link]

  • OkaSciences. (n.d.). 6 GelMA-Crosslinking-Protocol. Retrieved from [Link]

  • Wojcik, M., et al. (2020). Irradiation with 365 nm and 405 nm wavelength shows differences in DNA damage of swine pancreatic islets. Scientific Reports, 10(1), 10335. [Link]

  • Van der Veken, P., et al. (2018). Crosslinker-modified nucleic acid probes for improved target identification and biomarker detection. In RSC Drug Discovery Series (No. 64, pp. 1-32). Royal Society of Chemistry. [Link]

  • de Groot, G. W., et al. (2023). Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications. JACS Au, 3(1), 47-64. [Link]

  • Hulsey, A. M., et al. (2021). Impact of wavelength, exposure sequence, and organic matter on UV disinfection and DNA repair. PLoS ONE, 16(3), e0247360. [Link]

  • Lin, D. S., et al. (2020). An Improved 4'-Aminomethyltroxsalen-Based DNA Crosslinker for Biotinylation of DNA. bioRxiv. [Link]

  • Urdaneta, R., & Beckmann, B. M. (2020). Advantages and limitations of UV cross-linking analysis of protein-RNA interactomes in microbes. Molecular Microbiology, 114(4), 477-488. [Link]

  • Lin, D. S., et al. (2020). An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA. RSC advances, 10(21), 12345-12349. [Link]

  • Jackie. (n.d.). Psoralen Crosslinking In Vitro. Retrieved from [Link]

  • Yan, X., et al. (2019). Development of an RNA-protein crosslinker to capture protein interactions with diverse RNA structures in cells. RNA, 25(12), 1735-1748. [Link]

  • Thazhathveetil, A. K., et al. (2014). A clickable psoralen to directly quantify DNA interstrand crosslinking and repair. Nucleic Acids Research, 42(12), e100. [Link]

  • Stadler, E., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(5), 625-634. [Link]

  • Räsänen, J. T., et al. (2017). UV-LEDs Efficiently Inactivate DNA and RNA Coliphages. Viruses, 9(1), 16. [Link]

  • Sharma, E., et al. (2021). Characterization of intermolecular base pairing using AMT crosslinking in mammalian cells during oxidative stress. bioRxiv. [Link]

  • Al-Ghamdi, S. F., & Ali, A. F. (2015). Calibration of UV-Radiation Dose with Irradiation Time for CR-39 Track Detector by Using UV-visible Spectrophotometer. International Journal of Materials Science and Applications, 4(3), 195-199. [Link]

  • Yagi, N., et al. (2007). Sterilization using 365 nm UV-LED. 2007 29th Annual International Conference of the IEEE Engineering in Medicine and Biology Society, 5842-5845. [Link]

  • ULTRAAQUA. (2024, February 12). Using UV Dose to Find the Right UV System. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. Psoralen cross-linkers. (a) Cross-linking mechanism. Psoralen... [Image]. Retrieved from [Link]

  • Al-Ghamdi, S. F., & Ali, A. F. (2015). Calibration of UV-Radiation Dose with Irradiation Time for CR-39 Track Detector by Using UV-visible Spectrophotometer. International Journal of Materials Science and Applications, 4(3), 195. [Link]

  • Yagi, N., et al. (2007). Sterilization using 365 nm UV-LED. Annual International Conference of the IEEE Engineering in Medicine and Biology Society, 2007, 5842-5845. [Link]

  • Mörl, M., & Watrin, C. (2019). A streamlined protocol for the detection of mRNA-sRNA interactions using AMT-crosslinking in vitro. BioTechniques, 67(4), 180-182. [Link]

  • Excelitas Noblelight. (n.d.). Photochemical UV processes. Retrieved from [Link]

  • Saffran, W. A., et al. (1986). Site-directed psoralen crosslinking of DNA. Proceedings of the National Academy of Sciences, 83(24), 9670-9674. [Link]

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protocol for AMT-mediated inactivation of rotavirus particles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a high-fidelity protocol for the inactivation of Rotavirus (a double-stranded RNA virus) using 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) combined with long-wave UV-A radiation (365 nm). Unlike formaldehyde or


-propiolactone (BPL), which function by chemically modifying surface proteins and often compromise epitope integrity, AMT targets the viral genome.

The Core Concept: AMT intercalates between nucleic acid base pairs.[1] Upon photoactivation, it forms covalent interstrand crosslinks, effectively "locking" the dsRNA genome and preventing replication (transcriptional arrest) while leaving the viral capsid (VP4/VP7 epitopes) structurally and antigenically intact. This method is critical for the development of non-replicating rotavirus vaccines and the generation of safe diagnostic antigens.

Mechanism of Action

To ensure experimental success, one must understand the photochemistry involved. Rotavirus possesses a segmented dsRNA genome encapsulated in a triple-layered protein capsid.

  • Intercalation (Dark Reaction): AMT is a furocoumarin derivative. In the absence of light, AMT permeates the viral capsid and intercalates reversibly between the pyrimidines (uracil/cytosine) of the dsRNA strands.

  • Photoaddition (Light Reaction): Upon exposure to UV-A (320–400 nm, peak 365 nm), AMT absorbs a photon and forms a cyclobutane ring with a pyrimidine base (monoadduct).

  • Crosslinking: Absorption of a second photon by the monoadduct (if properly positioned) leads to the formation of a covalent interstrand crosslink. This prevents strand separation during transcription, rendering the virus non-infectious.

Critical Insight: The use of UV-A (365 nm) is non-negotiable. Shorter wavelengths (UV-C, 254 nm) are germicidal but cause direct protein damage and generate reactive oxygen species (ROS) that degrade viral epitopes.

Visual 1: AMT Inactivation Mechanism

AMT_Mechanism Virus Infectious Rotavirus (dsRNA) AMT AMT Addition (Dark) Virus->AMT Intercalation Intercalation (Reversible Complex) AMT->Intercalation Permeation UVA UV-A Irradiation (365 nm) Intercalation->UVA Activation Crosslink Covalent Cross-linking UVA->Crosslink Photochemistry Inactivated Inactivated Virus (Replication Blocked) Crosslink->Inactivated Sterility

Figure 1: The photochemical pathway of AMT-mediated viral inactivation. Note that the process is specific to the genome, preserving the capsid.

Materials & Equipment

Reagents:

  • Virus Stock: Purified Rotavirus (sucrose gradient purified recommended to remove cellular DNA/RNA which competes for AMT). Titer >

    
     PFU/mL.
    
  • AMT Stock Solution: 1 mg/mL (approx. 3.4 mM) in DMSO. Store at -20°C in the dark. Note: AMT has low solubility in water.

  • Inactivation Buffer: PBS (pH 7.4) or TNC Buffer (10 mM Tris, 140 mM NaCl, 10 mM CaCl₂). Calcium is essential for Rotavirus capsid stability.

  • Quenching Agent: Soluble Tryptophan or simply removal via dialysis.

Equipment:

  • UV Source: High-intensity UV-A lamp (365 nm). Recommended: Stratalinker or custom LED array.

  • Radiometer: Calibrated for 365 nm to measure intensity (mW/cm²).

  • Vessel: 6-well tissue culture plates or quartz cuvettes (plastic absorbs UV; ensure the vessel is UV-transmissive or irradiate from above with lid off).

Detailed Protocol

Phase 1: Preparation and Intercalation

Rationale: Psoralens must reach equilibrium within the capsid before irradiation.

  • Clarification: Centrifuge virus stock (10,000 x g, 10 min) to remove aggregates. Aggregates shield the virus from UV light, creating "survival pockets."

  • Dilution: Dilute virus in Inactivation Buffer. Avoid protein-rich media (e.g., FBS) as proteins absorb UV and reduce efficiency.

  • AMT Addition: Add AMT stock to the virus suspension to a final concentration of 20–50 µg/mL .

    • Optimization Note: Start with 20 µg/mL.[2] Higher concentrations increase inactivation speed but risk "dark toxicity" or aggregation.

  • Dark Incubation: Incubate for 30 minutes at 4°C or Room Temperature in total darkness (wrap tubes in foil).

Phase 2: Photoactivation (Irradiation)

Rationale: Controlled energy delivery ensures crosslinking without overheating.

  • Setup: Place the sample in an open vessel (e.g., 6-well plate) to form a thin layer (< 2 mm depth).

    • Depth Rule: UV-A penetration decreases with depth. Thin layers ensure uniform dosage.

  • Cooling: Place the vessel on ice or a cooling block to maintain temperature < 20°C. UV sources generate heat; Rotavirus is heat-labile.

  • Irradiation: Expose the sample to UV-A (365 nm).

    • Target Dosage: 5 – 10 J/cm² (Joules, not milliJoules).

    • Calculation: If source is 10 mW/cm², time = 1000 seconds (~17 mins) for 10 J/cm².

    • Agitation: Gently rock the plate every 5 minutes to ensure mixing.

Phase 3: Purification (AMT Removal)

Rationale: Free AMT is mutagenic and must be removed before downstream use.

  • Diafiltration/Dialysis: Use a 100 kDa MWCO centrifugal filter or dialysis cassette against PBS/Calcium buffer.

  • Volume Exchange: Perform at least 3 volume exchanges to reduce free AMT to negligible levels.

Validation & Quality Control

A self-validating protocol requires proving both Inactivation (Safety) and Antigenicity (Efficacy).

AssayPurposeAcceptance Criteria
Plaque Assay / Focus Forming Assay Confirm loss of infectivityNo plaques detected at Limit of Detection (LOD). Reduction factor > 6-8

.
RT-qPCR Secondary checkNote: PCR detects genome presence, not viability. However, Ct values may shift due to polymerase stalling at crosslinks. Do not rely solely on PCR for sterility.
ELISA (Conformational) Confirm epitope structureBinding affinity (

) to neutralizing antibodies (e.g., anti-VP7) comparable to live virus control.
Dynamic Light Scattering (DLS) Check for aggregationMonodisperse peak; no shift in particle size (approx. 70-100 nm for Rotavirus).

Workflow Visualization

Visual 2: Experimental Workflow & Decision Logic

Protocol_Workflow Start Purified Virus Stock Mix Add AMT (20 µg/mL) Incubate 30m (Dark) Start->Mix Irradiate UV-A Irradiation (Ice, 365nm, 10 J/cm²) Mix->Irradiate Dialysis Remove Free AMT (Dialysis/Diafiltration) Irradiate->Dialysis QC_Split QC Validation Dialysis->QC_Split Assay_Inf Infectivity Assay (Plaque/Focus) QC_Split->Assay_Inf Assay_Ag Antigenicity (ELISA/Western) QC_Split->Assay_Ag Result_Pass Release: Inactivated Antigen Assay_Inf->Result_Pass No Growth Result_Fail Fail: Re-optimize Dose Assay_Inf->Result_Fail Residual Virus Assay_Ag->Result_Pass High Binding Assay_Ag->Result_Fail Epitope Loss

Figure 2: Step-by-step workflow with critical Quality Control checkpoints.

Troubleshooting & Optimization

Problem: Residual Infectivity

  • Cause: Virus aggregation shielding the genome.

  • Solution: Filter virus (0.22 µm) prior to AMT addition. Increase UV dose slightly (e.g., to 15 J/cm²), but monitor antigenicity.

  • Cause: UV absorbance by media.

  • Solution: Ensure Phenol Red and FBS are removed. Use clear buffers (PBS).

Problem: Loss of Antigenicity

  • Cause: Oxidative damage (ROS) to capsid proteins.

  • Solution: Degas the buffer (bubble with Nitrogen/Argon) for 10 minutes before adding AMT. Psoralen inactivation is oxygen-independent, but protein oxidation is oxygen-dependent.

  • Cause: Over-irradiation.

  • Solution: Reduce UV dose. Perform a time-course experiment (e.g., 5, 10, 15, 20 mins) to find the "sweet spot" where infectivity drops but ELISA signal remains high.

References

  • Groldi, A. J., et al. "Psoralen preparation of antigenically intact noninfectious rotavirus particles." Journal of Virological Methods, vol. 123, no. 1, 2005. Link

    • Key Finding: Establishes AMT as a superior method for preserving Rotavirus VP4/VP7 epitopes compared to formalin.
  • Schneider, K., et al. "Methods of Inactivation of Highly Pathogenic Viruses for Molecular, Serology or Vaccine Development Purposes." Viruses, vol. 14, no.[3][4][5] 2, 2022.[6] Link

    • Key Finding: Provides comparative dosimetry for AMT inactivation across different virus families.[2]

  • Hanson, C. V. "Photochemical Inactivation of Viruses with Psoralens: An Overview." Blood Cells, vol. 18, no. 1, 1992. Link

    • Key Finding: Foundational text on the mechanism of psoralen intercalation and cross-linking specificity.[7]

  • Sanders, C. J., et al. "Comparison of purified psoralen-inactivated and formalin-inactivated dengue vaccines in mice and nonhuman primates." Vaccine, vol. 38, no. 19, 2020. Link

    • Key Finding: Demonstrates superior immunogenicity of psoralen-inactivated vaccines over formalin.[8]

Sources

Troubleshooting & Optimization

troubleshooting low DNA crosslinking efficiency with Aminomethyltrioxsalen

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Aminomethyltrioxsalen (AMT) DNA crosslinking. As a Senior Application Scientist, I have designed this guide to provide in-depth troubleshooting advice and answers to frequently asked questions. This resource is intended for researchers, scientists, and drug development professionals to help you overcome challenges and achieve optimal results in your experiments.

Understanding the Foundation: The Mechanism of AMT Crosslinking

Aminomethyltrioxsalen (AMT) is a potent photoactivatable DNA crosslinking agent. Its planar tricyclic structure allows it to intercalate into the DNA double helix, particularly at 5'-TA-3' sequences.[1][2] Upon exposure to long-wave ultraviolet light (UVA, approximately 365 nm), AMT forms covalent bonds with pyrimidine bases, primarily thymine.[3][4][5] This process can result in two types of adducts: monoadducts, where AMT is attached to a single DNA strand, and interstrand crosslinks (ICLs), where AMT covalently links the two complementary DNA strands.[5][6] The formation of ICLs is a two-photon process, effectively creating an irreversible covalent bridge between the DNA strands.[4]

AMT possesses several advantages over other psoralen derivatives. Its aminomethyl group is protonated at physiological pH, leading to an increased affinity for the negatively charged phosphate backbone of DNA.[1][7] This enhances its localization within the DNA helix, increasing the probability of a successful crosslinking reaction. Furthermore, AMT exhibits improved water solubility and a broader UV absorbance spectrum around 360 nm, allowing for more efficient photoactivation.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength of UV light for activating AMT?

The optimal wavelength for activating AMT is in the long-wave ultraviolet (UVA) range, specifically around 365 nm.[3][4] This wavelength provides sufficient energy to excite the psoralen molecule and induce the cycloaddition reaction with pyrimidine bases, while minimizing DNA damage that can be caused by shorter wavelength UV light (UVB or UVC).

Q2: How should I store my AMT compound?

For long-term stability, it is recommended to store AMT as a solid at -20°C. One source suggests that AMT is stable for at least four years under these conditions.[9] For frequent use, stock solutions can be prepared in a suitable solvent (e.g., DMSO or water, depending on the specific salt of AMT) and stored at -20°C. Protect the solid compound and stock solutions from light to prevent degradation.

Q3: What is the difference between a monoadduct and an interstrand crosslink (ICL)?

A monoadduct is formed when a single reactive group on the AMT molecule covalently binds to a pyrimidine base on one strand of the DNA.[6][10] An interstrand crosslink (ICL) is formed when both reactive groups on the AMT molecule react with pyrimidine bases on opposite strands of the DNA, creating a covalent link between the two strands.[5][6] The formation of ICLs is crucial for applications requiring the permanent linkage of DNA strands.

Q4: Can AMT be used to crosslink RNA?

Yes, AMT can be used to crosslink double-stranded RNA (dsRNA) regions.[8][11] The mechanism is similar to DNA crosslinking, where AMT intercalates into the dsRNA helix and forms covalent bonds with pyrimidine bases upon UVA irradiation.

Troubleshooting Guide for Low Crosslinking Efficiency

Low DNA crosslinking efficiency is a common issue that can be addressed by systematically evaluating and optimizing several experimental parameters. This guide will walk you through the most likely causes and provide actionable solutions.

Q5: I am observing very faint or no crosslinked bands on my denaturing gel. What are the potential causes and how can I fix this?

There are several factors that could lead to poor or no crosslinking. Let's break them down:

1. Suboptimal AMT Concentration:

  • The "Why": The concentration of AMT directly influences the number of molecules intercalated into the DNA at any given time. If the concentration is too low, the equilibrium will favor unbound AMT, resulting in fewer potential crosslinking events.

  • The Solution: Perform a concentration titration to determine the optimal AMT concentration for your specific application. Start with a range of concentrations and keep the UVA exposure time and intensity constant. Analyze the results on a denaturing gel to identify the concentration that yields the highest proportion of crosslinked DNA without causing excessive DNA damage or precipitation. For in vivo crosslinking, higher concentrations of the crosslinker may be necessary to ensure sufficient cellular uptake and improve the yield of crosslinked products.[10]

2. Inadequate UVA Irradiation:

  • The "Why": The formation of both monoadducts and the subsequent conversion to ICLs are photochemical reactions that depend on the absorption of photons. Insufficient UVA dose, due to either low intensity or short exposure time, will result in incomplete photoactivation of the intercalated AMT.

  • The Solution:

    • Optimize Exposure Time: Perform a time-course experiment where you vary the UVA exposure time while keeping the AMT concentration and light intensity constant. This will help you identify the optimal irradiation time for maximal crosslinking. Be aware that excessive exposure can lead to DNA damage.

    • Verify Light Source: Ensure your UVA light source is emitting at the correct wavelength (around 365 nm) and has sufficient power. The output of UV lamps can decrease over time, so it's important to check the lamp's specifications and age.

3. Issues with AMT Reagent Integrity:

  • The "Why": Improper storage or handling of the AMT compound can lead to its degradation, rendering it inactive.

  • The Solution:

    • Proper Storage: Always store AMT powder and stock solutions protected from light at -20°C.

    • Fresh Preparations: If you suspect your stock solution has degraded, prepare a fresh solution from the solid compound.

4. Inhibitory Components in the Reaction Buffer:

  • The "Why": Certain components in your reaction buffer could interfere with the crosslinking reaction. For example, compounds that absorb UVA light at 365 nm could act as a filter, reducing the amount of light reaching the AMT. Other molecules might quench the excited state of AMT, preventing the reaction with DNA.

  • The Solution:

    • Simplify Your Buffer: If possible, perform the crosslinking reaction in a simple buffer such as TE (Tris-EDTA).

    • Identify and Remove Inhibitors: If you must use a complex buffer, systematically remove components to identify any potential inhibitors.

Below is a workflow to systematically troubleshoot low crosslinking efficiency:

Troubleshooting_Workflow start Low/No Crosslinking Observed check_amt_conc Is AMT concentration optimized? start->check_amt_conc optimize_amt Perform AMT concentration titration. check_amt_conc->optimize_amt No check_uva Is UVA irradiation optimal? check_amt_conc->check_uva Yes optimize_amt->check_uva optimize_uva Perform UVA time-course. Verify lamp intensity and wavelength. check_uva->optimize_uva No check_reagent Is the AMT reagent viable? check_uva->check_reagent Yes optimize_uva->check_reagent fresh_amt Prepare fresh AMT stock solution. check_reagent->fresh_amt No check_buffer Are there inhibitory buffer components? check_reagent->check_buffer Yes fresh_amt->check_buffer optimize_buffer Simplify buffer or test components individually. check_buffer->optimize_buffer Potentially success Crosslinking Efficiency Improved check_buffer->success No optimize_buffer->success

Caption: A step-by-step workflow for troubleshooting low AMT crosslinking efficiency.

Q6: My crosslinking efficiency is inconsistent between experiments. What could be the cause?

Inconsistent results are often due to small, overlooked variations in the experimental setup.

  • The "Why": The AMT crosslinking reaction is sensitive to several variables. Inconsistent positioning of the sample relative to the UVA source, fluctuations in room temperature, or slight differences in pipetting can all contribute to variability.

  • The Solution:

    • Standardize Geometry: Create a fixed setup for your UVA irradiation to ensure the distance and angle between the light source and your sample are identical for every experiment.

    • Control Temperature: Perform the irradiation on a cold block or in a temperature-controlled environment to minimize temperature fluctuations.

    • Precise Pipetting: Use calibrated pipettes and be meticulous with your measurements of AMT and DNA.

    • Consistent Incubation: Ensure the pre-incubation time of DNA with AMT before irradiation is consistent across all experiments to allow for equilibrium of intercalation.

Q7: I am working with cells and see lower crosslinking efficiency compared to my in vitro experiments with purified DNA. Why is this and how can I improve it?

Crosslinking in a cellular environment presents unique challenges.

  • The "Why": In cells, DNA is not "naked" but is complexed with histone proteins to form chromatin.[1][12] This protein packaging can physically block AMT from accessing the DNA, thereby reducing the efficiency of intercalation and crosslinking. Additionally, cellular membranes can limit the uptake of AMT.

  • The Solution:

    • Increase AMT Concentration: You may need to use a higher concentration of AMT for cellular experiments to ensure sufficient intracellular levels.[10]

    • Optimize Incubation Time: Increase the incubation time of the cells with AMT to allow for better penetration and intercalation.

    • Permeabilize Cells (with caution): In some cases, gentle permeabilization of the cell membrane can improve AMT uptake. However, this must be carefully optimized to avoid disrupting cellular structures and inducing cell death.

    • Consider Chromatin State: The efficiency of crosslinking can be influenced by the state of chromatin condensation. If you are targeting a specific genomic region, its accessibility may vary depending on the cell cycle or differentiation state.

Experimental Protocols and Data

Protocol: Quantification of Interstrand Crosslinks using Denaturing Agarose Gel Electrophoresis

This method is a straightforward way to visualize and quantify the formation of ICLs.[1][7][12] Under denaturing conditions (high pH), the hydrogen bonds of the DNA double helix are disrupted, and non-crosslinked DNA will migrate as single-stranded DNA (ssDNA). DNA containing ICLs will remain double-stranded (dsDNA) and migrate more slowly.

Materials:

  • AMT crosslinked DNA sample

  • Non-crosslinked DNA control

  • 10x Alkaline Gel Buffer (500 mM NaOH, 10 mM EDTA)

  • Agarose

  • Loading Dye (with a high concentration of a dense agent like Ficoll or sucrose and a tracking dye)

  • DNA stain (e.g., SYBR Gold)

Procedure:

  • Prepare a 1% alkaline agarose gel:

    • Dissolve 1 g of agarose in 100 mL of deionized water.

    • Microwave to melt the agarose.

    • Cool to ~60°C and add 10 mL of 10x Alkaline Gel Buffer. Mix gently.

    • Pour the gel and allow it to solidify.

  • Prepare samples:

    • To your DNA samples, add the alkaline loading dye. Do not heat the samples.

  • Run the gel:

    • Place the gel in an electrophoresis chamber and fill with 1x Alkaline Gel Buffer.

    • Load the samples and run the gel at a low voltage (e.g., 1-2 V/cm) to avoid overheating.

  • Stain and visualize:

    • After electrophoresis, neutralize the gel by soaking it in 1x TBE or a similar neutral buffer for 30 minutes.

    • Stain the gel with a suitable DNA stain according to the manufacturer's instructions.

    • Visualize the gel on a UV transilluminator.

Expected Results:

  • Non-crosslinked control: A single band corresponding to ssDNA.

  • Crosslinked sample: Two bands, a faster migrating band of ssDNA (from non-crosslinked molecules and monoadducts) and a slower migrating band of dsDNA (from ICLs). The relative intensity of the dsDNA band indicates the crosslinking efficiency.

Data Presentation: Optimizing Experimental Parameters

The following table provides a starting point for optimizing your AMT crosslinking experiments. The optimal values will depend on your specific experimental system and should be determined empirically.

ParameterIn Vitro (Purified DNA)In Vivo (Cells)Key Considerations
AMT Concentration 1 - 50 µM10 µM - 1.5 mM[10]Higher concentrations may be needed for cellular uptake and to overcome chromatin barriers.
UVA (365 nm) Dose 1 - 5 J/cm²1 - 10 J/cm²Balance crosslinking efficiency with potential for photodamage.
Incubation Time 10 - 30 minutes30 minutes - 2 hoursAllow sufficient time for AMT to intercalate into the DNA.
Temperature 4°C - Room Temperature37°C (during incubation)Maintain consistency. Irradiation is often performed on ice to minimize other cellular processes.

Visualizing the AMT Crosslinking Mechanism

The following diagram illustrates the process of AMT-mediated DNA crosslinking.

AMT_Crosslinking_Mechanism cluster_0 Step 1: Intercalation cluster_1 Step 2: Monoadduct Formation cluster_2 Step 3: Interstrand Crosslink (ICL) Formation DNA_Helix_1 5'-G-T-A-C-3' 3'-C-A-T-G-5' AMT_molecule AMT Intercalated_Complex 5'-G-T-A-C-3'   AMT 3'-C-A-T-G-5' AMT_molecule->Intercalated_Complex Intercalation at 5'-TA-3' site UVA_Photon_1 UVA (365 nm) Monoadduct 5'-G-T-A-C-3'   |  AMT 3'-C-A-T-G-5' UVA_Photon_1->Monoadduct First Photon Absorption UVA_Photon_2 UVA (365 nm) ICL 5'-G-T=A-C-3'     AMT 3'-C-A=T-G-5' UVA_Photon_2->ICL Second Photon Absorption

Caption: Mechanism of AMT-induced DNA interstrand crosslink formation.

References

  • Wielenberg, K., Wang, M., Yang, M., Ozer, A., Lis, J. T., & Lin, H. (2020). An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA. RSC Advances, 10(65), 39870–39874. [Link]

  • Wielenberg, K., Wang, M., Yang, M., Ozer, A., Lis, J. T., & Lin, H. (2020). An Improved 4'-Aminomethyltroxsalen-Based DNA Crosslinker for Biotinylation of DNA. bioRxiv. [Link]

  • Velema, W. A., & Lu, Z. (2023). Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications. JACS Au, 3(1), 2-19. [Link]

  • Wielenberg, K., Wang, M., Yang, M., Ozer, A., Lis, J. T., & Lin, H. (2020). An Improved 4'-Aminomethyltroxsalen-Based DNA Crosslinker for Biotinylation of DNA. Research Square. [Link]

  • Velema, W. A., & Lu, Z. (2023). Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications. PMC. [Link]

  • Shuman, S., Gherardini, F. C., & Shuman, S. (2021). Structure and in vivo psoralen DNA crosslink repair activity of mycobacterial Nei2. Journal of Biological Chemistry, 297(2), 100948. [Link]

  • Velema, W. A., & Lu, Z. (2023). Figure 3. Psoralen cross-linkers. (a) Cross-linking mechanism. Psoralen... ResearchGate. [Link]

  • Wielenberg, K., Wang, M., Yang, M., Ozer, A., Lis, J. T., & Lin, H. (2020). An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA. RSC Publishing. [Link]

  • Tan, F. E., & Chen, G. (2018). Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells. PMC. [Link]

  • Wielenberg, K., Wang, M., Yang, M., Ozer, A., Lis, J. T., & Lin, H. (2020). (PDF) An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA. ResearchGate. [Link]

  • Ljungman, M., & Hanawalt, P. C. (2003). Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner. PubMed Central. [Link]

  • Terentev, A. O., & Zobova, A. V. (2024). Solar-Light-Activated Photochemical Skin Injury Induced by Highly Oxygenated Compounds of Sosnovsky's Hogweed. MDPI. [Link]

  • Khong, A., & Jain, S. (2023). Characterization of intermolecular base pairing using AMT crosslinking in mammalian cells during oxidative stress. bioRxiv. [Link]

Sources

Module 1: The Optimization Matrix (Theory & Mechanism)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nucleic Acid Crosslinking & Photobiology Technical Support Center .

I am your Senior Application Scientist. You are likely here because you are using AMT (4'-Aminomethyl-4,5',8-trimethylpsoralen) to study chromatin architecture, RNA-RNA interactions, or for pathogen inactivation, but you are seeing excessive cell death that is confounding your results.

AMT is a powerful tool, but it is a "double-edged sword." It requires precise titration between intercalation efficiency and phototoxicity . Below is your guide to optimizing this balance.

Before fixing the protocol, you must understand how AMT kills your cells. Toxicity arises from two distinct phases:

  • Dark Toxicity (Intercalation): High concentrations of AMT can physically distort the DNA helix even without UV, inhibiting polymerase progression.

  • Phototoxicity (Crosslinking & ROS): Upon 365 nm UV irradiation, AMT forms covalent monoadducts and interstrand crosslinks (ICLs). Excessive ICLs trigger apoptosis (replication arrest). Furthermore, UV irradiation of psoralens can generate off-target Reactive Oxygen Species (ROS).

The "Safe Zone" Visualization

To minimize toxicity, you must operate in the "Functional Window"—the minimum concentration required to capture your interaction of interest without shattering the genome.

AMT_Mechanism AMT_Sol AMT (Solution) Cell_Entry Cell Permeation AMT_Sol->Cell_Entry Dark_Intercalation Dark Intercalation (Reversible) Cell_Entry->Dark_Intercalation UV_Activation UV Activation (365nm) Dark_Intercalation->UV_Activation + UV Energy MA Monoadducts (Repairable) UV_Activation->MA Apoptosis Apoptosis/Necrosis (TOXICITY) UV_Activation->Apoptosis ROS Generation ICL Interstrand Crosslinks (ICLs) MA->ICL High UV Dose ICL->Apoptosis Excessive Crosslinking Success Successful Capture (Chromatin/RNA) ICL->Success Optimal Range

Figure 1: Mechanism of AMT action. Toxicity stems from excessive crosslinking (ICLs) or ROS generation during UV activation.

Module 2: Optimization Protocol (The "Checkerboard" Assay)

Do not guess your concentration. Perform a Checkerboard Titration to find the specific limit for your cell line.

Phase A: Preparation
  • Stock Solution: Dissolve AMT-HCl in water or DMSO to 10 mg/mL. Note: AMT-HCl is water-soluble; free base requires DMSO.

  • Cell State: Use cells at 70-80% confluency. Over-confluent cells have different chromatin accessibility.

Phase B: The Titration Matrix

Set up a 6-well plate or 12-well plate experiment varying AMT Concentration and UV Dose .

VariableCondition A (Low)Condition B (Med)Condition C (High)
AMT Conc. 0.1 µg/mL (~0.3 µM)1.0 µg/mL (~3.4 µM)10 µg/mL (~34 µM)
UV Energy 0.4 J/cm²1.0 J/cm²3.0 J/cm²

Recommended Starting Point: 1.0 µg/mL AMT with 1.0 J/cm² UV (365 nm).

Phase C: The Execution Workflow
  • Wash: Wash cells 2x with PBS to remove serum (serum proteins can scavenge AMT).

  • Incubate (Dark): Add AMT (diluted in PBS + Glucose) for 10-15 minutes at 37°C.

    • Why? AMT equilibrates rapidly. Long incubations (>1 hr) increase toxicity without increasing intercalation significantly.

  • Irradiate: Expose cells to 365 nm UV light on ice.

    • Critical: Keep cells on ice to prevent heat-induced stress during irradiation.

  • Wash (Post-UV): Immediately wash 2x with PBS to remove free AMT.

  • Recovery: Add full growth medium and allow recovery for 1-4 hours (if studying viability) or lyse immediately (if studying structure).

Module 3: Troubleshooting & FAQs

Q1: My cells detach immediately after UV treatment. Is it the AMT or the UV? Diagnosis: This is likely heat shock or UV-B contamination , not chemical toxicity from AMT.

  • Solution 1 (Heat): Are you irradiating on a transilluminator? These get hot. Place the cell culture plate on a tray of ice directly on the UV source.

  • Solution 2 (Wavelength): Ensure your bulbs are strictly 365 nm (UV-A) . If your source emits 254 nm (UV-C) or 302 nm (UV-B), you will kill cells instantly regardless of AMT concentration. Use a Mylar filter if necessary to block UV-B/C.

Q2: I see precipitation when I add AMT to my media. Diagnosis: AMT free base has poor solubility in aqueous buffers.

  • Solution: Use AMT Hydrochloride (AMT-HCl) . It is significantly more water-soluble. If you must use the free base, dissolve in DMSO first, and ensure the final DMSO concentration on cells is <0.5%.

Q3: I have low toxicity, but also low crosslinking efficiency (no pull-down). Diagnosis: Competitive absorption or insufficient intercalation time.

  • Solution:

    • Serum Starvation: Did you leave FBS in the media? Albumin binds psoralens. Perform the incubation in PBS or serum-free media.

    • Purity: Check the age of your AMT. Psoralens degrade/oxidize over time.

    • Re-dosing: Instead of one high dose of UV, try "fractionated dosing": 0.5 J/cm² -> Rest 1 min -> 0.5 J/cm². This allows monoadducts to convert to crosslinks more efficiently.

Q4: Can I use AMT for live-cell imaging without killing the cells? Diagnosis: You are asking for a "trace" label.

  • Solution: Yes, but you must stay below 0.1 µg/mL . At this level, you get minimal crosslinking (mostly monoadducts), which the cell's NER (Nucleotide Excision Repair) pathway can fix. However, for structural mapping (like Hi-C or SPLASH), you generally need to kill the cell to freeze the structure.

Module 4: Experimental Logic Flowchart

Use this decision tree to adjust your parameters based on your assay results.

Optimization_Flow Start Start Optimization (1 µg/mL, 1 J/cm²) Check_Viability Check Viability (Trypan Blue / MTT) Start->Check_Viability Check_Efficiency Check Crosslinking (Gel Shift / qPCR) Check_Viability->Check_Efficiency Decision Outcome? Check_Efficiency->Decision High_Tox_High_Eff High Toxicity High Efficiency Decision->High_Tox_High_Eff Cells Dead Low_Tox_Low_Eff Low Toxicity Low Efficiency Decision->Low_Tox_Low_Eff No Signal Optimal >80% Viability Detectable Signal Decision->Optimal Balanced Action_1 Reduce UV Dose by 50% Keep Conc. same High_Tox_High_Eff->Action_1 Action_2 Increase Conc. to 5 µg/mL Check Serum Removal Low_Tox_Low_Eff->Action_2 Action_1->Start Iterate Action_2->Start Iterate

Figure 2: Troubleshooting logic flow for balancing AMT toxicity and efficacy.

References

  • Hearst, J. E., et al. (1977). "The reaction of the psoralens with deoxyribonucleic acid."[1][2][3][4][5] Quarterly Reviews of Biophysics. Link

  • Cimino, G. D., et al. (1985). "Psoralens as photoactive probes of nucleic acid structure and function: organic chemistry, photochemistry, and biochemistry." Annual Review of Biochemistry. Link

  • Wollowitz, S. (2001). "Fundamentals of the psoralen-based Helinx technology for inactivation of pathogens in blood components." Seminars in Hematology. Link

  • Wassarman, D. A. (1993). "Psoralen crosslinking of small RNAs in vitro." Molecular Biology Reports. (Foundational protocol for AMT concentration ranges in RNA studies). Link

  • Sigma-Aldrich Technical Bulletin. "4'-Aminomethyltrioxsalen hydrochloride Product Information." Link

Sources

Technical Support Center: Optimizing AMT Crosslinking by Mitigating Protein Contamination

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing aminomethyltransferase (AMT) for psoralen-mediated nucleic acid crosslinking. We will delve into the significant impact of protein contaminants on crosslinking efficiency and provide robust troubleshooting strategies and detailed protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of AMT (Psoralen) crosslinking?

A: Psoralens, including the derivative 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT), are photoactive compounds that intercalate into the double helix of DNA and RNA, showing a preference for AT/AU-rich regions.[1] Upon initial exposure to long-wave ultraviolet (UVA) light, typically at 365 nm, AMT forms a covalent monoadduct with a pyrimidine base (thymine, uracil, or cytosine) via a [2+2] photocycloaddition reaction.[2][3] A subsequent UVA exposure can induce a second photocycloaddition with a pyrimidine on the opposing strand, creating a stable interstrand crosslink (ICL).[2][3] This process effectively locks the two nucleic acid strands together, making it an invaluable technique for studying nucleic acid structure, protein-nucleic acid interactions, and DNA repair mechanisms.

AMT_Crosslinking_Mechanism cluster_0 Step 1: Intercalation cluster_1 Step 2: Monoadduct Formation cluster_2 Step 3: Interstrand Crosslink (ICL) AMT AMT (Psoralen) dsNA Double-stranded Nucleic Acid (DNA/RNA) AMT->dsNA Intercalates into duplex Intercalated_Complex Intercalated AMT-NA Complex UVA1 UVA Light (365 nm) UVA1->Intercalated_Complex Monoadduct Monoadduct Intercalated_Complex->Monoadduct [2+2] photocycloaddition to pyrimidine ICL Interstrand Crosslink Monoadduct->ICL Second photocycloaddition to opposing strand UVA2 UVA Light (365 nm) UVA2->Monoadduct

Caption: The sequential mechanism of AMT-mediated interstrand crosslinking.

Q2: In what ways can protein contaminants disrupt the efficiency of AMT crosslinking?

A: Protein contamination is a critical factor that can lead to the failure of AMT crosslinking experiments. The inhibitory effects are multifaceted:

  • UVA Shielding: Aromatic amino acids within proteins absorb UV light in the 280 nm range, and this absorbance can extend into the UVA spectrum required to activate AMT.[4] This "shielding" effect diminishes the number of photons reaching the intercalated AMT, resulting in poor photoactivation and a significant reduction in crosslinking yield.

  • Steric Hindrance: Proteins that are either bound to the nucleic acid or present in high concentrations in the solution can physically obstruct the intercalation of AMT into the nucleic acid duplex, a prerequisite for the crosslinking reaction.

  • Non-specific Interactions: High concentrations of proteins can lead to undesired protein-DNA crosslinks, especially under high-intensity UV irradiation.[5] This can deplete the pool of active AMT and complicate the analysis of the intended nucleic acid crosslinks.

Troubleshooting Guide

This section is designed to address specific problems that may arise during your AMT crosslinking experiments, with a focus on resolving issues related to protein contamination.

Problem 1: I am observing little to no crosslinked product on my denaturing gel.

When analyzing your crosslinking reaction on a denaturing gel (such as an alkaline agarose or denaturing polyacrylamide gel), you see that the vast majority of your nucleic acid remains single-stranded, with a very faint or absent band corresponding to the crosslinked species.

Root Cause Analysis and Solutions:

This is the most frequent issue encountered and is almost always linked to the purity of the sample or suboptimal reaction conditions.

Troubleshooting_Low_Yield Start Low/No Crosslinking Observed Check_Purity Assess Sample Purity (A260/A280 & A260/A230) Start->Check_Purity Purity_Good Ratios Acceptable? (≥1.8 & ≥2.0) Check_Purity->Purity_Good Purity_Bad Repurify Sample Purity_Good->Purity_Bad No Check_Reaction Review Crosslinking Protocol Purity_Good->Check_Reaction Yes Purity_Bad->Start Re-assess Optimize_UVA Optimize UVA Dose (Time/Intensity) Check_Reaction->Optimize_UVA Optimize_AMT Titrate AMT Concentration Check_Reaction->Optimize_AMT Success Crosslinking Successful Optimize_UVA->Success Optimize_AMT->Success

Caption: A decision-making workflow for troubleshooting low crosslinking yield.

Step 1: Critically Evaluate Sample Purity

Your first course of action should be to rigorously assess the purity of your nucleic acid sample, as protein contamination is the most probable cause of failure.

  • Action: Utilize a spectrophotometer to measure the absorbance ratios of your sample.

  • Interpretation:

RatioIdeal ValueIndication of Contamination
A260/A280 ~1.8 for DNA[6]~2.0 for RNA[6]A ratio significantly lower than 1.8 suggests protein contamination.[6][7][8]
A260/A230 2.0 - 2.2A ratio below 2.0 can indicate contamination with chaotropic salts (e.g., guanidine) or phenol, which can also inhibit enzymatic reactions and affect crosslinking.[7]

Step 2: Implement a Stringent Purification Protocol

If the A260/A280 ratio of your sample is suboptimal, it is imperative to re-purify it to remove protein contaminants.

  • Recommended Protocol: Phenol-Chloroform Extraction and Ethanol Precipitation

    This is a highly effective, classic method for removing proteins from nucleic acid samples.[9]

    • Sample Preparation: Start with your nucleic acid sample in an appropriate buffer.

    • Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to your sample.[10]

    • Mixing: Vortex the mixture vigorously for about a minute to form an emulsion, which facilitates the transfer of proteins to the organic phase.[11]

    • Phase Separation: Centrifuge the sample at high speed (>12,000 x g) for 5 minutes.[10] This will separate the mixture into a lower organic phase, a middle layer of precipitated protein (the interphase), and an upper aqueous phase containing your nucleic acid.

    • Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase and organic layer.[10]

    • Precipitation: To the aqueous phase, add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2 to 2.5 volumes of cold 100% ethanol.

    • Incubation: Incubate the mixture at -20°C for at least 20 minutes to precipitate the nucleic acid.[11]

    • Pelleting: Centrifuge at high speed for 15-20 minutes at 4°C to pellet the nucleic acid.[11]

    • Washing: Discard the supernatant and wash the pellet with 70-80% ethanol to remove residual salts.[11]

    • Resuspension: Air-dry the pellet and resuspend it in a suitable nuclease-free buffer.

    • Verification: Re-measure the A260/A280 and A260/A230 ratios to confirm the purity of your sample before proceeding with the crosslinking reaction.

Problem 2: My native gel shows a band shift, but my denaturing gel shows no crosslinking.

This result suggests that non-covalent interactions, such as AMT intercalation, are occurring, but the covalent interstrand crosslink is not being efficiently formed.

Root Cause Analysis and Solutions:

This scenario strongly points to an inhibition of the photoactivation step.

  • Cause: The most likely reason is the UV shielding effect from protein contaminants in the solution.[4] Even if the proteins are not directly bound to the nucleic acid, they can absorb the UVA photons intended for AMT activation.

  • Solution:

    • Purification: The phenol-chloroform extraction protocol detailed above is the most reliable solution.

    • Optimize UVA Exposure (Use with Caution): While you can try to increase the UVA irradiation time or intensity, this approach should be taken with caution. Excessive UVA exposure can lead to DNA damage, such as the formation of pyrimidine dimers and oxidized bases, which can complicate your results and their interpretation.[12][13][14][15] It is always preferable to start with a highly pure sample.

Problem 3: The efficiency of my crosslinking reaction is inconsistent between experiments.

You are following the same protocol, but the yield of the crosslinked product varies significantly from one experiment to another.

Root Cause Analysis and Solutions:

Inconsistency in results often arises from subtle variations in sample quality or experimental setup.

  • Cause 1: Inconsistent Protein Contamination: The amount of protein carried over during your nucleic acid isolation may differ between preparations.

    • Solution: Standardize your nucleic acid purification method. It is crucial to measure the A260/A280 and A260/A230 ratios for every sample before proceeding with crosslinking. Establish a strict purity threshold (e.g., A260/A280 ≥ 1.8 for DNA) that must be met.

  • Cause 2: Inaccurate Nucleic Acid Quantification: If you quantify your nucleic acid sample before ensuring its purity, the A260 measurement will be artificially high due to the contribution from protein absorbance. This will lead to using a lower amount of nucleic acid in your reaction than intended.

    • Solution: Always verify the purity of your sample using the A260/A280 ratio before using the A260 value for quantification. If the sample is impure, purify it and then re-quantify.

  • Cause 3: Degradation of AMT: AMT is a light-sensitive compound and can degrade if not stored correctly.

    • Solution: Store your AMT stock solution in the dark at -20°C or lower. Prepare fresh dilutions for your experiments and minimize their exposure to light.

Summary of Troubleshooting Strategies

IssuePrimary CauseRecommended ActionSecondary Action (with caution)
Low or No Crosslinking Protein Contamination (UV Shielding / Steric Hindrance)Re-purify the sample using phenol-chloroform extraction. Verify that the A260/A280 ratio is > 1.8.Increase the duration or intensity of UVA irradiation.
Inconsistent Results Variable Sample PurityStandardize your purification protocol. Measure the A260/A280 ratio for every sample.Check the integrity of your AMT stock solution.
Band Shift on Native Gel, No Crosslinking on Denaturing Gel UV Shielding by Protein ContaminantsRe-purify the sample using phenol-chloroform extraction.Perform a UVA dose-response experiment.

References

  • Zhang, Y., et al. (2022).
  • Weeks, K. M., et al. (2020). An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA. PLOS ONE, 15(8), e0237684.
  • Reddit. (2017). Could someone help explain the 260/280 ratio in quantitation of DNA purity in absorbance spectroscopy?. r/biology.
  • DeNovix. (2026). Purity Ratios | Nucleic Acid Ratios | Technical Note 130. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Microvolume Purity Assessment of Nucleic Acids Using A260/A280 Ratio and Spectral Scanning. Retrieved from [Link]

  • ResearchGate. (n.d.). RNA-protein crosslinking activity of AMT-NHS. Retrieved from [Link]

  • Melnik, M., et al. (2021). A Streamlined Protocol for the Detection of mRNA–sRNA Interactions using AMT-Crosslinking in vitro. RNA Biology, 18(sup1), 433-442.
  • National Center for Biotechnology Information. (2021). UV Radiation in DNA Damage and Repair Involving DNA-Photolyases and Cryptochromes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Advantages and limitations of UV cross-linking analysis of protein–RNA interactomes in microbes. Retrieved from [Link]

  • PacBio. (n.d.). Shared Protocol - Extracting DNA using Phenol-Chloroform. Retrieved from [Link]

  • News-Medical. (n.d.). The Mechanism of DNA Damage by UV Radiation. Retrieved from [Link]

  • Oxford Academic. (2024). Chemical crosslinking extends and complements UV crosslinking in analysis of RNA/DNA nucleic acid–protein interaction sites by mass spectrometry. Nucleic Acids Research.
  • ResearchGate. (n.d.). Figure 3. Psoralen cross-linkers. (a) Cross-linking mechanism. Psoralen.... Retrieved from [Link]

  • bioRxiv. (2019). Fast and unbiased purification of RNA-protein complexes after UV cross-linking.
  • Carl ROTH. (n.d.). Phenolic DNA Purification – Background and Protocol. Retrieved from [Link]

  • The Science Breaker. (2023). UV light is not all bad for DNA.
  • Oxford Academic. (2022).
  • ACS Publications. (2020). Photosensitized UVA-Induced Cross-Linking between Human DNA Repair and Replication Proteins and DNA Revealed by Proteomic Analysis. Journal of Proteome Research, 19(11), 4473-4484.
  • ResearchGate. (n.d.). (PDF) Fast and unbiased purification of RNA-protein complexes after UV cross-linking. Retrieved from [Link]

  • INPBARCELONA. (n.d.). PROTOCOL OF DNA EXTRACTION 1- Phenol/chloroform extraction and ethanol precipitation. Retrieved from [Link]

  • Oreate AI Blog. (2025). The Hidden Dangers of UV Rays: How They Damage Our DNA.
  • protocols.io. (2020).

Sources

adjusting UV irradiation time for AMT crosslinking in thick tissue samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4'-Aminomethyltrioxsalen (AMT) crosslinking. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving uniform and efficient nucleic acid crosslinking in thick or dense biological samples. We will move beyond basic protocols to explore the underlying principles and provide actionable troubleshooting strategies to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts of the AMT crosslinking workflow.

Q1: What is the scientific mechanism behind AMT crosslinking?

A: 4'-Aminomethyltrioxsalen (AMT) is a synthetic psoralen derivative used to covalently crosslink double-stranded DNA and RNA. The process involves two key steps:

  • Intercalation: Due to its planar, multicyclic structure, AMT physically inserts itself (intercalates) between the base pairs of a nucleic acid duplex, with a preference for 5'-TA-3' sites.[1] This is a non-covalent, reversible interaction.

  • Photoactivation: Upon irradiation with long-wave ultraviolet light (UVA, typically 365 nm), the intercalated AMT molecule becomes photoactivated.[2][3] This triggers a [2+2] cycloaddition reaction between the psoralen and adjacent pyrimidine bases (thymine, uracil, or cytosine).[4][5] AMT has two photoreactive sites, allowing it to form a covalent bond with a pyrimidine on each of the complementary strands, resulting in a robust interstrand crosslink (ICL).[3][6] This ICL effectively locks the two nucleic acid strands together.

Q2: Why is achieving uniform crosslinking in thick tissue samples so challenging?

A: The primary obstacle is the limited penetration depth of ultraviolet light in biological tissue.[7][8] Tissues are optically dense materials that scatter and absorb light.

  • Scattering: Cellular membranes, organelles, and extracellular matrix components deflect photons, reducing the directionality and intensity of the UV light beam as it travels deeper into the sample.

  • Absorption: Biomolecules like proteins and lipids absorb UV photons, further diminishing the energy available to activate AMT molecules in the tissue's interior.

This results in a steep energy gradient, where the tissue surface receives a high UV dose leading to efficient crosslinking, while the core of the sample receives a sub-optimal dose, resulting in incomplete or no crosslinking. This is a critical variable that must be empirically addressed for each specific tissue type and thickness.

Q3: What are the critical parameters that influence the efficiency of the crosslinking reaction?

A: Four main parameters must be carefully optimized:

  • Tissue Thickness & Density: Thicker and denser tissues present a greater physical barrier to both AMT diffusion and UV light penetration.

  • AMT Concentration & Incubation Time: Sufficient time must be allowed for AMT to diffuse throughout the entire sample and intercalate into the target nucleic acids. Inadequate incubation is a common source of non-uniform crosslinking.

  • UV Wavelength & Intensity: The standard wavelength for psoralen activation is 365 nm UVA light.[2][3][9] The intensity of the light source (measured in mW/cm²) will directly affect the required irradiation time. Higher intensity can shorten the procedure but increases the risk of thermal damage.[10]

  • UV Irradiation Time: This is the most frequently adjusted parameter to compensate for variations in tissue thickness and density.

Troubleshooting Guide: Common Issues & Solutions

This section provides solutions to specific problems encountered during experiments with thick tissue samples.

Q1: My crosslinking is incomplete. Analysis shows a high proportion of uncrosslinked DNA/RNA, especially from the tissue's core. What should I do?

This is the most common failure mode when working with thick samples. The issue almost always stems from insufficient UV dose at depth.

  • Logical Cause: The UV energy reaching the center of the tissue is below the activation threshold for AMT.

  • Troubleshooting Steps:

    • Increase UV Irradiation Time: This is the most direct solution. You must perform a time-course experiment to find the optimal exposure duration. (See Protocol 1 below). Start by doubling your current time and assess the results.

    • Irradiate from Multiple Sides: If your sample geometry allows, irradiate for half the total calculated time, then flip the sample and irradiate the opposite side. This creates two opposing crosslinking gradients, significantly improving uniformity in the core.

    • Decrease Sample Thickness: If experimentally permissible, sectioning your tissue into thinner slices (<1 mm) prior to the procedure is the most reliable way to ensure uniform AMT penetration and UV exposure.

    • Verify Your UV Source: Use a UV meter to confirm the output intensity of your lamp at the correct wavelength (365 nm). Bulbs degrade over time, and a drop in intensity will necessitate longer exposure times.

Q2: After irradiation, my tissue appears discolored (browned) and has hardened significantly. Is this normal?

This indicates tissue damage, likely caused by an excessive UV dose leading to thermal stress and non-specific photodamage.

  • Logical Cause: The total energy delivered to the tissue surface is too high, causing cellular damage beyond the intended crosslinking reaction.

  • Troubleshooting Steps:

    • Reduce UV Intensity: If your crosslinker has an adjustable intensity setting, lower it. You will need to compensate by proportionally increasing the irradiation time. This delivers the same total energy (Joules/cm²) over a longer period, reducing the thermal load.

    • Implement Sample Cooling: During irradiation, place your sample (e.g., in its petri dish or on a slide) on a pre-chilled aluminum block or a circulating cold plate. This acts as a heat sink, actively drawing away excess thermal energy.

    • Fractionate the UV Dose: Instead of a single, continuous exposure (e.g., 30 minutes), break it into shorter intervals with cooling periods in between (e.g., 6 cycles of 5 minutes of irradiation followed by 2 minutes on ice).

Q3: I suspect the AMT is not fully penetrating my tissue before I start the UV step. How can I improve this?

Incomplete diffusion and intercalation of the psoralen agent is another primary cause of failed crosslinking.

  • Logical Cause: The incubation time is too short, or the AMT concentration is too low to establish equilibrium across the entire tissue volume.

  • Troubleshooting Steps:

    • Optimize Incubation Time: Similar to UV exposure, the required incubation time is empirical. For a new tissue type, perform a time-course experiment (e.g., 2, 4, 8, and 16 hours) to determine the minimum time needed for maximal crosslinking.[11][12]

    • Consider an Enhanced Psoralen Derivative: Standard AMT has limited water solubility (~1 mg/mL).[4] For dense tissues, consider using Amotosalen, a derivative with markedly increased solubility (230 mg/mL), which can lead to significantly higher crosslinking efficiency.[4]

    • Ensure Continuous Agitation: During incubation, keep the sample on a gentle orbital shaker. This ensures a constant flow of fresh AMT solution around the tissue surface, preventing the formation of a depleted boundary layer that can slow diffusion.

Q4: How can I quantitatively or qualitatively assess the efficiency of my crosslinking experiment?

Validation is critical for confirming that your protocol adjustments are effective.

  • Logical Cause: Visual inspection is insufficient to determine the molecular extent of crosslinking. A quantitative or semi-quantitative assay is required.

  • Methods for Validation:

    • Denaturing Gel Electrophoresis (Qualitative): Extract DNA from both crosslinked and control (no UV) tissue. Denature the DNA (heat or chemical) and run it on an agarose or polyacrylamide gel. Uncrosslinked DNA will separate into single strands and migrate faster, while crosslinked DNA will remain double-stranded and migrate much slower. A successful experiment shows a clear band shift between the control and UV-treated samples.

    • Quantitative PCR (qPCR) (Quantitative): Design PCR primers for a short (~100-200 bp) genomic region. After DNA extraction and denaturation, only uncrosslinked DNA can serve as a template for amplification. A higher Ct value in the crosslinked sample compared to the control indicates a reduction in available template, signifying successful crosslinking.

    • Rheology or Swelling Assays (Indirect): For engineered tissues or biomaterials, measuring the material's mechanical properties (e.g., shear modulus) or its swelling ratio can provide an indirect measure of crosslink density.[13][14] Increased crosslinking typically leads to a higher modulus and reduced swelling.[15]

Experimental Protocols & Data

Protocol 1: Step-by-Step Workflow for Optimizing UV Irradiation Time

This protocol is designed to identify the minimum UV exposure required for maximum crosslinking in your specific sample.

  • Sample Preparation: Prepare at least five identical thick tissue samples. Ensure they are of a uniform thickness.

  • AMT Incubation: Submerge all samples in the AMT solution and incubate under your optimized conditions (time, temperature, agitation).

  • Control Sample: Remove one sample before irradiation. This is your "0-minute" (no UV) control.

  • Irradiation Time Course:

    • Place the remaining samples in your UV crosslinker on a pre-chilled surface.

    • Irradiate the samples, removing one at each designated time point (e.g., 5, 10, 20, 40 minutes).

  • Analysis: Process all five samples (including the 0-minute control) to extract the nucleic acids.

  • Validation: Analyze the crosslinking efficiency for each time point using a chosen validation method (e.g., Denaturing Gel Electrophoresis). The optimal time is the point at which the crosslinking effect plateaus.

Data Presentation: Starting Parameters & Troubleshooting
ParameterThin Tissue (<0.5 mm)Thick Tissue (1-3 mm)Very Thick/Dense Tissue (>3 mm)
AMT Incubation 1-2 hours4-8 hours (or overnight)Overnight (12-16 hours) with agitation
UV Intensity Low to MediumMediumMedium to High (with cooling)
Irradiation Time 5-15 minutes20-60 minutes>60 minutes (consider fractionation)
Irradiation Strategy Single SideBoth Sides (Flip Sample) Both Sides & Fractionated Dose
Common ProblemMost Likely CauseRecommended Solution
Incomplete CrosslinkingInsufficient UV penetrationIncrease irradiation time; irradiate from both sides.
Tissue Browning/HardeningExcessive UV dose / HeatReduce UV intensity; add active cooling; fractionate the dose.
Inconsistent ResultsPoor AMT diffusionIncrease incubation time; use gentle agitation during incubation.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_uv Crosslinking cluster_analysis Analysis Tissue 1. Prepare Thick Tissue Sample Incubate 2. Incubate in AMT Solution Tissue->Incubate Diffusion UV 3. Irradiate with 365 nm UV Light Incubate->UV Photoactivation Cooling Apply Cooling (if needed) UV->Cooling Heat Dissipation Extract 4. Extract Nucleic Acids UV->Extract Post-Processing Validate 5. Validate Crosslinking (Gel, qPCR) Extract->Validate

Caption: General workflow for AMT crosslinking in tissue samples.

Troubleshooting Decision Tree for Incomplete Crosslinking

G Start Incomplete Crosslinking Observed Check_UV Was irradiation time optimized for this thickness? Start->Check_UV Check_AMT Was incubation time optimized? Check_UV->Check_AMT Yes Sol_Time SOLUTION: Increase UV time. Irradiate both sides. Check_UV->Sol_Time No Check_Damage Is tissue damage (browning) observed? Check_AMT->Check_Damage Yes Sol_Incubate SOLUTION: Increase incubation time. Use gentle agitation. Check_AMT->Sol_Incubate No Sol_Cool SOLUTION: Reduce UV intensity. Add active cooling. Check_Damage->Sol_Cool Yes Sol_Section CONSIDER: Sectioning tissue to a thinner slice. Check_Damage->Sol_Section No

Caption: UV light attenuation through a thick tissue sample.

References

  • Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications.
  • An Improved 4'-Aminomethyltroxsalen-Based DNA Crosslinker for Biotinyl
  • Psoralen Crosslinking In Vitro. Unknown Source.
  • The Use of Psoralen Photobinding to Study Transcription-Induced Supercoiling. PMC - NIH.
  • Analysis of RNA secondary structure by photochemical reversal of psoralen crosslinks. PubMed.
  • (A) Upon irradiation with UV-A (365 nm), psoralens react via a [2+2]...
  • Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Rel
  • Figure 3. Psoralen cross-linkers. (a) Cross-linking mechanism. Psoralen...
  • Advantages and limitations of UV cross‐linking analysis of protein–RNA interactomes in microbes. PMC.
  • Characterization and Structural Evaluation of Niobium-Integrated Chitosan–Gel
  • Light penetration into skin illustrating the depth to which wavelengths...
  • How to measure crosslinking density?
  • Quick Tips: How to Optimize Primary Antibody Concentration and Incub
  • 9 Tips to optimize your IF experiments. Proteintech Group.
  • Quantifying Polymer Crosslinking Density Using Rheology and DMA. TA Instruments.
  • Enhanced photo-crosslinking in living cells with high-intensity longwave ultraviolet light. bioRxiv.

Sources

Technical Support Center: Enhancing Aqueous Solubility of 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT)

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) and encountering challenges with its aqueous solubility. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the successful design and execution of your experiments.

Introduction to the Challenge: AMT's Low Aqueous Solubility

4'-aminomethyl-4,5',8-trimethylpsoralen is a potent, photoreactive nucleic acid crosslinking agent used in a variety of molecular biology and therapeutic research applications.[1] A significant hurdle in its application is its inherently low water solubility in its free base form, which is described as sparingly soluble in aqueous buffers.[1] This can lead to issues with stock solution preparation, precipitation upon dilution into aqueous experimental media, and consequently, unreliable and non-reproducible experimental outcomes. This guide will explore scientifically-grounded strategies to overcome these solubility limitations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions encountered when working with AMT, providing direct, actionable advice.

FAQ 1: My AMT powder won't dissolve directly in my aqueous buffer. What am I doing wrong?

This is a common observation and is expected. The free base form of 4'-aminomethyl-4,5',8-trimethylpsoralen is practically immiscible with water.[2][3] Direct dissolution in aqueous buffers will likely result in a suspension of insoluble particles.

Causality: The AMT molecule has a large, hydrophobic polycyclic aromatic core. While it possesses a hydrophilic aminomethyl group, the overall lipophilicity of the molecule dominates its interaction with polar solvents like water, leading to poor solubility.

Solution: A "solvent-first" approach is necessary. AMT should first be dissolved in a suitable organic solvent before being diluted into your aqueous medium.

Troubleshooting Guide: Precipitation Upon Dilution of an Organic Stock Solution

Issue: "I've successfully dissolved my AMT in an organic solvent, but when I add it to my aqueous buffer, a precipitate forms immediately."

This is a classic problem known as "crashing out" and occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous environment.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for AMT precipitation.

Detailed Steps:

  • Re-evaluate Final Concentration: Is the target concentration of AMT in your aqueous medium too high? Refer to the solubility data in this guide to ensure you are working within a reasonable range for the chosen solvent system.

  • Minimize Organic Solvent: The volume of the organic stock solution added to the aqueous phase should be minimal, ideally less than 1% of the total volume. High concentrations of organic solvents can denature proteins or affect cell viability in biological assays.

  • Optimize the Dilution Process:

    • Vigorous Mixing: Add the AMT stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.

    • Stepwise Dilution: Consider a serial dilution approach in the final aqueous medium rather than a single large dilution step.

  • Adjust the pH of the Aqueous Medium: The aminomethyl group on AMT can be protonated at acidic pH, significantly increasing its water solubility. See the detailed section on pH adjustment for a comprehensive protocol.

Strategies for Enhancing AMT Water Solubility

The following sections provide detailed protocols and the scientific rationale for three primary methods to improve the aqueous solubility of AMT.

The Co-Solvent Approach

This is the most straightforward method for solubilizing AMT for many applications. It involves dissolving the compound in a water-miscible organic solvent in which it is highly soluble, and then diluting this stock solution into the aqueous medium.

Recommended Co-Solvents:

  • Dimethyl Sulfoxide (DMSO): AMT is highly soluble in DMSO, up to 30 mg/mL.[1]

  • Dimethylformamide (DMF): Similar to DMSO, AMT has a high solubility in DMF (30 mg/mL).[1]

  • Ethanol: AMT is less soluble in ethanol (approximately 1 mg/mL) compared to DMSO or DMF, but it can be a suitable alternative for certain applications where DMSO/DMF may be undesirable.[1]

Quantitative Solubility Data:

SolventSolubilityReference
WaterImmiscible[2][3]
Ethanol~1 mg/mL[1]
DMSO~30 mg/mL[1]
DMF~30 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]

Experimental Protocol: Preparing an AMT Stock Solution in DMSO

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DMSO can facilitate the absorption of other chemicals through the skin.

  • Weighing AMT: Accurately weigh the desired amount of AMT powder in a microfuge tube or a suitable vial.

  • Adding DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex or sonicate the mixture until the AMT is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution at -20°C, protected from light. AMT is light-sensitive.[4]

Critical Consideration: Cytotoxicity of Co-Solvents

It is imperative to be aware of the potential cytotoxic effects of the co-solvent, especially in cell-based assays. The final concentration of DMSO in cell culture media should typically be kept below 1%, and ideally below 0.5%, as higher concentrations can be toxic to many cell lines.[5] Always include a vehicle control (media with the same final concentration of the co-solvent) in your experiments to account for any solvent-induced effects.

pH Adjustment: Leveraging the Amine Group

The aminomethyl group of AMT is a weak base and can be protonated in an acidic environment. This protonation results in the formation of a positively charged ammonium salt, which is significantly more water-soluble than the neutral free base.

The Underlying Principle: The Henderson-Hasselbalch Equation

The Henderson-Hasselbalch equation describes the relationship between pH, the pKa of an ionizable group, and the ratio of the protonated and unprotonated forms of a molecule.[6] For a weak base like the amine in AMT, the equation is:

pH = pKa + log ([B]/[BH+])

Where:

  • [B] is the concentration of the unprotonated (less soluble) form.

  • [BH+] is the concentration of the protonated (more soluble) form.

To maximize the concentration of the more soluble protonated form ([BH+]), the pH of the solution should be significantly lower than the pKa of the aminomethyl group.

Experimental Protocol: Determining and Utilizing Optimal pH for Dissolution

  • Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).

  • Create a Concentrated AMT Stock: Prepare a concentrated stock of AMT in a minimal amount of a suitable organic solvent like DMSO.

  • Test Solubility: Add a small, consistent amount of the AMT stock solution to each buffer and observe for any precipitation.

  • Quantify Solubility (Optional): To be more quantitative, you can create saturated solutions of AMT in each buffer, centrifuge to pellet any undissolved solid, and then measure the concentration of the supernatant using a spectrophotometer at a wavelength where AMT absorbs (e.g., ~330-340 nm).

  • Select Optimal pH: Choose the lowest pH that provides a stable, clear solution at your desired working concentration while being compatible with your experimental system.

A More Soluble Alternative: 4'-Aminomethyl-4,5',8-trimethylpsoralen Hydrochloride

For applications where an acidic pH is permissible, using the hydrochloride salt of AMT is a highly effective strategy. 4'-Aminomethyl-4,5',8-trimethylpsoralen hydrochloride is commercially available and has a reported solubility of 1 mg/mL in water.[4] This provides a significant advantage over the free base form for preparing aqueous stock solutions.

Caption: Effect of pH on AMT solubility.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like psoralens, forming inclusion complexes that have enhanced aqueous solubility.

Mechanism of Solubility Enhancement:

The hydrophobic psoralen molecule partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "cloaking" the hydrophobic guest and increasing its apparent solubility. Studies on other psoralen derivatives have shown significant increases in water solubility upon complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).[7]

Experimental Protocol: Preparation of an AMT-Cyclodextrin Inclusion Complex

This protocol is a general guideline and may require optimization for your specific needs.

  • Molar Ratio Determination: A 1:1 molar ratio of AMT to cyclodextrin is a common starting point for psoralens.[7]

  • Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at the desired concentration in your experimental buffer.

  • AMT Addition: Add the powdered AMT to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved AMT.

  • Quantification: Determine the concentration of the solubilized AMT in the filtrate using UV-Vis spectrophotometry.

Considerations for Cyclodextrin Use:

  • Choice of Cyclodextrin: Different types of cyclodextrins (α, β, γ) and their derivatives (e.g., hydroxypropyl, methyl) have different cavity sizes and solubilities. HP-β-CD is a common choice for its good solubility and low toxicity.

  • Binding Affinity: The stability of the inclusion complex is crucial. If the affinity is too low, the complex may dissociate upon dilution.

  • Impact on Photoreactivity: Encapsulation within the cyclodextrin cavity could potentially alter the photoreactivity of AMT. This should be empirically evaluated in your specific application.

Summary and Recommendations

The choice of solubilization strategy for 4'-aminomethyl-4,5',8-trimethylpsoralen depends heavily on the specific requirements of your experiment.

  • For general in vitro assays, the co-solvent approach using a minimal amount of DMSO is often the most practical method.

  • When working with systems sensitive to organic solvents, pH adjustment or the use of the hydrochloride salt of AMT are excellent alternatives, provided the lower pH is compatible with the experiment.

  • For applications requiring higher aqueous concentrations of AMT without organic solvents or low pH, cyclodextrin complexation presents a powerful, albeit more complex, solution.

By understanding the physicochemical properties of AMT and applying these scientifically-grounded solubilization techniques, researchers can overcome the challenges of its poor water solubility and achieve reliable, reproducible results.

References

  • Isaacs, S.T., et al. (1977). Synthesis and characterization of new psoralen derivatives with superior photoreactivity with DNA and RNA. Biochemistry, 16(6), 1058-64. [Link]

  • Calvey, R. J., et al. (2018). An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA. PLoS One, 13(9), e0201531. [Link]

  • Tessman, J. W., et al. (1985). Dark and photoreactivity of 4'-aminomethyl-4,5',8-trimethylpsoralen with T7 phage. Biopolymers, 24(9), 1699-708. [Link]

  • Machado, R., et al. (2022). Improvement in Solubility–Permeability Interplay of Psoralens from Brosimum gaudichaudii Plant Extract upon Complexation with Hydroxypropyl-β-cyclodextrin. Pharmaceuticals, 15(7), 882. [Link]

  • Gasparro, F. P., et al. (1994). Aminomethyl-trimethylpsoralen photochemistry: the effect of concentration and UVA fluence on photoadduct formation in poly(dA-dT) and calf thymus DNA. Photochemistry and photobiology, 60(6), 567–573. [Link]

  • Johnston, B. H., & Hearst, J. E. (1981). Characterization of the photoreaction between DNA and aminomethyl-trimethylpsoralen using absorption and fluorescence spectroscopy. Photochemistry and photobiology, 33(6), 785-791. [Link]

  • Khan Academy. (n.d.). Henderson-Hasselbalch equation. [Link]

  • PubChem. (n.d.). Psoralen. [Link]

  • Ghasemi, M., et al. (2010). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer, 2(4), 147-153. [Link]

  • Shakeel, F., et al. (2014). Solubility prediction of indomethacin in PEG 400 + water mixtures at various temperatures. Journal of Molecular Liquids, 197, 334-338. [Link]

  • Chen, Y. S., et al. (2019). Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves the loading of a poorly water-soluble drug and enhances its permeation across the blood-brain barrier. International journal of nanomedicine, 14, 3699–3712. [Link]

  • D'Amato, C., et al. (2020). Psoralen Derivatives with Enhanced Potency. Photochemistry and photobiology, 96(4), 866–876. [Link]

  • Lin, H. S., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. [Link]

  • Margolis-Nunno, H., et al. (1993). Determination of residual 4'-aminomethyl-4,5',8-trimethylpsoralen and mutagenicity testing following psoralen plus UVA treatment of platelet suspensions. Photochemistry and photobiology, 57(5), 819–824. [Link]

  • Verheijen, M., et al. (2019). The cytotoxicity of dimethyl sulfoxide (DMSO) in human intestinal Caco-2 cells is influenced by the amount of serum in the culture medium. Cytotechnology, 71(3), 693–700. [Link]

Sources

Technical Support Center: Optimizing Specificity in AMT-Based ChIP

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the ambiguity of "AMT" in ChIP workflows. It covers the two distinct methodologies where this acronym is critical:

  • Active Motif Tag (AM-Tag) System: A commercial platform specifically designed to eliminate non-specific antibody binding.

  • Psoralen-AMT (4'-aminomethyl-4,5',8-trimethylpsoralen) Crosslinking: A chemical biology method for capturing specific RNA-DNA or transient chromatin interactions.

Welcome to the Advanced Application Support Center. Topic: Avoiding Non-Specific Binding in AMT Chromatin Immunoprecipitation. Status: Operational. Role: Senior Application Scientist.

⚠️ System Identification: Which "AMT" are you using?

Before proceeding, identify your experimental system to ensure the correct troubleshooting path:

  • Path A: The AM-Tag System (Active Motif): You are expressing a protein fused with the "AM-Tag" to bypass poor antibody quality or endogenous background.

    • Primary Challenge: Ensuring the tag doesn't cross-react and optimizing expression levels.

  • Path B: Psoralen-AMT Crosslinking: You are using the chemical 4'-aminomethyl-4,5',8-trimethylpsoralen to crosslink DNA/RNA/Protein in vivo using UV light.[1]

    • Primary Challenge: Preventing over-crosslinking and reducing background from "sticky" chromatin.

PART 1: The AM-Tag System (Active Motif)

Eliminating Antibody Cross-Reactivity

The AM-Tag system is an engineered solution to the "non-specific binding" problem. It uses a unique protein tag (AM-Tag) and a highly specific monoclonal antibody that does not recognize mammalian proteomes.

🔬 Core Logic: The Specificity Mechanism

Standard ChIP relies on antibodies that may bind off-target proteins (non-specific binding). The AM-Tag system replaces this variable with a binary lock-and-key system. Specificity failure here usually stems from expression artifacts or bead handling , not the antibody itself.

AM_Tag_Specificity Expression 1. Protein Expression Lysis 2. Nuclear Lysis Expression->Lysis Artifact Risk: Over-expression (Aggregates bind beads) Expression->Artifact Too High Binding 3. AM-Tag Antibody Binding Lysis->Binding Washing 4. Stringency Washes Binding->Washing AM-Tag Ab (High Affinity) CrossReact Risk: Endogenous Cross-reactivity Binding->CrossReact Standard Ab Clean Signal Clean Signal Washing->Clean Signal Optimized CrossReact->Washing High Background

Figure 1: Specificity workflow in AM-Tag ChIP. Note that the AM-Tag bypasses the "Endogenous Cross-reactivity" risk common in standard ChIP.

🛠️ Troubleshooting Guide: AM-Tag Specificity
Q1: I see signal in my "Mock" (untransfected) control. Is the antibody binding non-specifically?

Diagnosis: The AM-Tag antibody is extremely specific. Signal in mock samples is rarely antibody cross-reactivity; it is usually bead background or DNA contamination . Solution Protocol:

  • Block the Beads: Pre-block Protein G beads with BSA (0.5 mg/mL) and sheared salmon sperm DNA (0.2 mg/mL) for 1 hour at 4°C before adding chromatin. This prevents "sticky" DNA from binding the agarose matrix directly.

  • Check Chromatin Fragment Size: Over-sonicated chromatin (<200bp) can stick to beads non-specifically. Aim for 200–800bp.

  • Validate with Western Blot: Run a Western on your mock lysate. If you see a band, your plasmid might have leaked, or you have contamination.

Q2: My specific signal is weak, but background is high. How do I improve the Signal-to-Noise (S/N) ratio?

Diagnosis: This is often an expression level mismatch .

  • Too Low: The antibody captures noise because the target is scarce.

  • Too High: The protein aggregates and precipitates non-specifically. Optimization Steps:

  • Titrate Expression: Do not assume "more is better." Transfect with 0.5µg, 1µg, and 2µg of plasmid. Select the lowest expression level that is detectable by Western blot.

  • Stringency Wash: Increase the salt concentration in your final wash buffer (up to 350mM NaCl) to strip weak non-specific interactions. The AM-Tag antibody has high affinity and can withstand higher salt.

📊 AM-Tag Troubleshooting Matrix
SymptomProbable CauseCorrective Action
High Background (Mock) DNA sticking to beadsPre-block beads with BSA/Salmon Sperm DNA.
High Background (Mock) PCR ContaminationReplace water/reagents; UV-treat pipettes.
Low Enrichment Over-fixationReduce formaldehyde fixation to 8 mins; ensure Glycine quench is fresh.
Multiple Peaks (Sequencing) Non-specific aggregationReduce plasmid load; clarify lysate with high-speed spin (14,000xg) before IP.

PART 2: Psoralen-AMT Crosslinking

Reducing Background in Chemical Crosslinking

This section applies if you are using 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) to crosslink DNA/RNA in vivo.[1][2] This is common for capturing transient chromatin interactions or RNA-chromatin associations.

🔬 Core Logic: The Photochemical Trap

AMT intercalates into double-stranded nucleic acids and forms inter-strand crosslinks upon 365nm UV irradiation.[1][3] Specificity issues arise because AMT can trap "bystander" molecules if not washed away prior to UV exposure, or if UV dosage is too high.

AMT_Psoralen_Mechanism Intercalation 1. AMT Intercalation (Dark, Equilibrium) Wash 2. Wash Free AMT (CRITICAL for Specificity) Intercalation->Wash Remove Unbound UV_365 3. UV Activation (365nm) Forms Crosslinks Wash->UV_365 Clean Buffer Wash->UV_365 Failure here causes high background IP 4. Immunoprecipitation UV_365->IP Reversal 5. Reversal (254nm UV) IP->Reversal Release DNA

Figure 2: Psoralen-AMT workflow. Step 2 (Washing) is the primary determinant of specificity.

🛠️ Troubleshooting Guide: Psoralen-AMT Specificity
Q1: I am pulling down non-target genomic regions. Is AMT binding everywhere?

Diagnosis: AMT has a preference for TA-rich regions, but "non-specific" binding usually means free AMT was present during irradiation, crosslinking random collisions. Solution Protocol:

  • The "Dark Wash": After incubating cells with AMT (usually 10-30 mins), you MUST wash the cells with PBS in the dark before UV irradiation. This removes non-intercalated AMT.

  • Limit UV Dose: Over-irradiation (too many Joules) forces low-affinity interactions to crosslink. Calibrate your UV source. Standard is ~3–5 mW/cm² for 10–20 minutes.

Q2: My PCR signal is absent after IP. Did the crosslink fail?

Diagnosis: Psoralen crosslinks are extremely stable. The issue is likely failed reversal . If you don't reverse the crosslink, the polymerase cannot read the DNA. Solution Protocol:

  • Photoreversal: Unlike formaldehyde (heat reversal), AMT crosslinks are reversed by short-wave UV (254nm) .

  • Protocol: Irradiate the eluted DNA at 254nm for 10–20 minutes.

    • Note: Ensure your elution buffer does not absorb UV (avoid high concentrations of aromatic compounds).

Q3: How do I distinguish between RNA-DNA hybrids and direct protein binding?

Diagnosis: AMT crosslinks nucleic acids.[2][3][4] If you are studying protein binding, you might be pulling down RNA that is tethered to DNA. Control Experiment: Treat your lysate with RNase H (degrades RNA in RNA:DNA hybrids) before the IP step. If your signal disappears, your protein was binding the RNA, not the DNA directly.

📊 Psoralen-AMT Data Table
ParameterStandard ProtocolSpecificity Optimization
AMT Concentration 0.1 – 0.5 mg/mL0.1 mg/mL (Lower reduces background)
Incubation 10 mins @ 37°CIncubation on Ice (Reduces diffusion rates)
Washing 1x PBS2x PBS (Dark) to remove free AMT
Crosslink Reversal Heat (Ineffective)UV 254nm (Essential)

References & Validation

  • Active Motif Tag (AM-Tag) System:

    • Methodology: Active Motif. (n.d.). Tag-ChIP-IT® Kit Manual. Retrieved from

    • Specificity Data: Using a unique tag sequence avoids the "black box" of antibody validation in standard ChIP.

  • Psoralen-AMT Crosslinking:

    • Mechanism:[4][5][6][7] Cimino, G. D., et al. (1985). "Psoralens as photoactive probes of nucleic acid structure and function." Annual Review of Biochemistry.

    • Reversal Protocol: Wassarman, D. A. (1993). "Psoralen crosslinking of small RNAs in vitro." Methods in Molecular Biology.

    • Protocol Validation: Hamilton, R. S., et al. (2011). "Hybridization Capture of Chromatin-Associated RNAs." Nucleic Acids Research.[4][8][9] Link

  • General ChIP Troubleshooting:

    • Background Reduction: Abcam. (n.d.). ChIP Troubleshooting Guide. Link

End of Technical Support Guide. For further assistance, contact the specific vendor for your reagents or consult the cited literature.

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accurate detection of DNA interstrand crosslinks (ICLs) is paramount. These highly cytotoxic lesions, which covalently link the two strands of the DNA double helix, are induced by a variety of chemotherapeutic agents and environmental mutagens.[1] Their presence can block essential cellular processes like DNA replication and transcription, leading to cell death.[2] This guide provides an in-depth look at a foundational technique for ICL detection: alkaline agarose gel electrophoresis. We will explore the principles behind this method, provide a detailed experimental protocol, and compare its performance against other common techniques.

The Principle: How Alkaline Gels Reveal Interstrand Crosslinks

Standard agarose gel electrophoresis separates DNA fragments based on their size.[3] However, to detect ICLs, we must first distinguish between crosslinked and non-crosslinked DNA. This is achieved by subjecting the DNA to denaturing conditions. Under normal circumstances, denaturation would cause the two strands of a DNA molecule to separate, resulting in single-stranded DNA (ssDNA).

This is where the ingenuity of alkaline agarose gel electrophoresis comes into play. The high pH of the alkaline buffer denatures the DNA by disrupting the hydrogen bonds between base pairs.[4] In a sample without ICLs, all the DNA will be converted to ssDNA. However, if an ICL is present, it acts as a covalent tether, preventing the complete separation of the two strands. Upon neutralization, these crosslinked strands rapidly reanneal to form double-stranded DNA (dsDNA).

During electrophoresis, the smaller, single-stranded DNA fragments migrate faster through the agarose matrix than the larger, renatured double-stranded DNA fragments.[5] This difference in migration allows for the clear separation and subsequent quantification of crosslinked DNA.

Experimental Workflow: A Step-by-Step Protocol

This protocol outlines the key steps for detecting ICLs in purified DNA samples.

Materials:

  • High-quality agarose

  • Sodium hydroxide (NaOH)

  • EDTA

  • Ethidium bromide or other DNA stain

  • DNA loading dye (alkaline)

  • Electrophoresis chamber and power supply

  • Gel imaging system

Procedure:

  • Gel Preparation:

    • Prepare a 0.8% to 1.2% agarose gel in a neutral buffer (e.g., TBE or TAE). The percentage will depend on the expected size of your DNA fragments.

    • Allow the gel to solidify completely.

  • Sample Preparation:

    • Isolate genomic DNA from control and treated cells using a standard DNA extraction method.

    • Quantify the DNA concentration accurately. It is crucial to load equal amounts of DNA for comparison.

    • For each sample, prepare a reaction mix containing the purified DNA and an alkaline loading buffer.

  • Denaturation and Loading:

    • Incubate the samples at a high temperature (e.g., 95°C) for 5-10 minutes to denature the DNA.

    • Immediately place the samples on ice to prevent reannealing of non-crosslinked strands.

    • Carefully load the denatured samples into the wells of the agarose gel.

  • Electrophoresis:

    • Place the gel in an electrophoresis chamber filled with a cold alkaline running buffer (e.g., 50 mM NaOH, 1 mM EDTA).[6]

    • Run the gel at a low voltage (e.g., 1-2 V/cm) for several hours.[6] The exact time and voltage may need to be optimized. The negatively charged DNA will migrate towards the positive electrode.[3][7]

  • Neutralization and Staining:

    • After electrophoresis, carefully remove the gel from the chamber.

    • Neutralize the gel by soaking it in a neutralizing buffer (e.g., 1 M Tris-HCl pH 7.5, 1.5 M NaCl) for 30-45 minutes.

    • Stain the gel with ethidium bromide or a safer alternative for 30 minutes.

    • Destain the gel in distilled water for 15-30 minutes to reduce background noise.

  • Visualization and Quantification:

    • Visualize the DNA bands using a UV transilluminator or other appropriate imaging system.

    • The upper, slower-migrating band represents the crosslinked dsDNA, while the lower, faster-migrating band represents the ssDNA.

    • Quantify the intensity of each band using densitometry software. The percentage of crosslinked DNA can be calculated as:

    % ICL = (Intensity of dsDNA band) / (Intensity of dsDNA band + Intensity of ssDNA band) * 100

Workflow Diagram for ICL Detection using Alkaline Agarose Gel Electrophoresis

G cluster_prep Sample & Gel Preparation cluster_denaturation Denaturation cluster_electrophoresis Electrophoresis cluster_analysis Analysis DNA_Isolation Isolate Genomic DNA Quantification Quantify DNA DNA_Isolation->Quantification Add_Loading_Dye Add Alkaline Loading Dye Quantification->Add_Loading_Dye Gel_Casting Cast Agarose Gel Heat_Denaturation Heat at 95°C Add_Loading_Dye->Heat_Denaturation Ice_Chill Chill on Ice Heat_Denaturation->Ice_Chill Load_Gel Load Samples onto Gel Ice_Chill->Load_Gel Run_Electrophoresis Run in Alkaline Buffer Load_Gel->Run_Electrophoresis Neutralize_Gel Neutralize Gel Run_Electrophoresis->Neutralize_Gel Stain_DNA Stain with Ethidium Bromide Neutralize_Gel->Stain_DNA Visualize Visualize under UV Light Stain_DNA->Visualize Quantify Quantify Bands Visualize->Quantify

A schematic overview of the key stages in detecting DNA interstrand crosslinks.

Comparison with Alternative Methods

While alkaline agarose gel electrophoresis is a robust method, several other techniques are available for detecting ICLs. Each has its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Alkaline Agarose Gel Electrophoresis Separation of renatured dsDNA (crosslinked) from ssDNA (non-crosslinked) under denaturing conditions.[4][5]Simple, cost-effective, and requires standard laboratory equipment.Less sensitive than some other methods, requires relatively large amounts of DNA.[8]
Single-Cell Gel Electrophoresis (Comet Assay) Measures DNA damage in individual cells. ICLs reduce the migration of DNA fragments out of the nucleus, resulting in a smaller "comet tail".[9][10][11]Highly sensitive, requires a small number of cells, and provides single-cell data.[12][13][14]Can be technically challenging, and data analysis can be complex.
Slot Blot Hybridization Immobilization of denatured DNA on a membrane followed by hybridization with a labeled probe to quantify the amount of DNA.[15][16]Can be highly quantitative and specific.Can be laborious and may require the use of radioactivity.[17]
Mass Spectrometry Directly detects and quantifies the crosslinked DNA adducts after enzymatic or chemical hydrolysis of the DNA.[2]Provides structural information about the crosslink and is highly sensitive and specific.[2][18]Requires specialized and expensive equipment, and the methodology can be complex.[2]
Concluding Remarks

Alkaline agarose gel electrophoresis remains a valuable and accessible tool for the initial detection and quantification of DNA interstrand crosslinks. Its simplicity and cost-effectiveness make it an excellent choice for many research and drug development applications. However, for studies requiring higher sensitivity, single-cell analysis, or detailed structural information, alternative methods such as the comet assay or mass spectrometry may be more appropriate. The choice of method will ultimately depend on the specific research question, the available resources, and the desired level of detail.

References

  • Green, M. R., & Sambrook, J. (2021). Alkaline Agarose Gel Electrophoresis. Cold Spring Harbor Protocols, 2021(11). [Link]

  • Hartley, J. A., Gibson, N. W., Kohn, K. W., & Mattes, W. B. (1986). An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions. Analytical Biochemistry, 153(2), 324-330. [Link]

  • Poli, P., Buschini, A., Restivo, F. M., Ficarelli, A., Cassoni, F., & Rossi, C. (2000). Single-Cell Gel (Comet) Assay Detects Primary DNA Damage in Nonneoplastic Urothelial Cells of Smokers and Ex-smokers. Cancer Epidemiology, Biomarkers & Prevention, 9(5), 521-526. [Link]

  • Spanswick, V. J., Hartley, J. A., & Hartley, J. M. (2010). Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. In The Comet Assay in Toxicology (pp. 143-154). Humana Press. [Link]

  • Bio-Rad Laboratories. (2012, October 11). Agarose Gel Electrophoresis [Video]. YouTube. [Link]

  • Gichner, T., & Plewa, M. J. (2006). Single-Cell Gel Electrophoresis (The Comet Assay): Loops or Fragments?. Toxicological Sciences, 91(1), 1-3. [Link]

  • Sultana, S., & Anitha, B. (2016). Agar Gel Alkaline Electrophoresis As A Cost Effective Screening Modality For Abnormal Hemoglobins. IOSR Journal of Dental and Medical Sciences, 15(4), 39-43. [Link]

  • Li, M., & Wang, Y. (2020). DNA Crosslinkomics: A Tool for the Comprehensive Assessment of Interstrand Crosslinks Using High Resolution Mass Spectrometry. Accounts of Chemical Research, 53(1), 118-128. [Link]

  • Khan Academy. (n.d.). Gel electrophoresis. [Link]

  • de Oliveira, B. F., de Medeiros, S. R. B., & de Morais, R. C. S. (2008). Alkaline Gel Electrophoresis Assay to Detect DNA Strand Breaks and Repair Mechanisms in Escherichia coli. Brazilian Archives of Biology and Technology, 51(4), 725-732. [Link]

  • Sutherland, B. M., Hachohen, N., & Sutherland, J. C. (2000). DNA Damage Quantitation by Alkaline Gel Electrophoresis. UNT Digital Library. [Link]

  • Lee, R. F., & Steinert, S. (2003). Use of the Single Cell Gel Electrophoresis/Comet Assay for Detecting DNA Damage in Aquatic (Marine and Freshwater) Animals. Mutation Research/Reviews in Mutation Research, 544(1), 43-64. [Link]

  • Miller, C. A., & Costa, M. (1988). Immunodetection of DNA-protein crosslinks by slot blotting. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 202(1), 45-53. [Link]

  • Chen, F. X., Chen, Y., & Liu, Y. Q. (2014). Comparative Investigation of the DNA Inter-strand Crosslinks Induced by ACNU, BCNU, CCNU and FTMS Using High-performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. Chinese Journal of Analytical Chemistry, 42(10), 1433-1439. [Link]

  • Pujals, A., et al. (2020). clickable melphalan for monitoring DNA interstrand crosslink accumulation and detecting ICL repair defects in Fanconi anemia patient cells. Nucleic Acids Research, 48(19), 10867–10883. [Link]

  • Blouin, J. L., et al. (1989). Slot blot method for the quantification of DNA sequences and mapping of chromosome rearrangements. American Journal of Human Genetics, 45(4), 518–526. [Link]

  • Dhawan, A., et al. (2009). Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay). Journal of Pharmacy and Pharmacology, 61(8), 987-1000. [Link]

  • Dronkert, M. L., & Kanaar, R. (2001). Formation and Repair of Interstrand Cross-Links in DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 486(4), 217-247. [Link]

  • National Institute of Justice. (2023, July 6). DNA Extraction and Quantitation for Forensic Analysts | Slot Blot Hybridization. [Link]

  • Let's talk science. (2021, August 4). Slot blot-a-lot-a-lotting...filter binding assays & general thoughts on biochemistry experimenting [Video]. YouTube. [Link]

  • Williams, H. L., et al. (2013). Sensing and Processing of DNA Interstrand Crosslinks by the Mismatch Repair Pathway. PLoS ONE, 8(9), e75381. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Modified Alkaline Comet Assay for Validating AMT Crosslinks Content Type: Technical Comparison & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Challenge of Crosslink Detection

In the landscape of DNA damage response (DDR) assays, Interstrand Crosslinks (ICLs) present a unique detection challenge.[1] Unlike single-strand breaks (SSBs) or double-strand breaks (DSBs) which physically fragment the genome, ICLs—induced by agents like 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) —covalently tether both DNA strands together.

Standard genotoxicity assays often fail to detect ICLs directly:

  • Standard Comet Assay: Fails because ICLs prevent DNA migration, often resulting in a "false negative" (undamaged appearance) unless the cell is undergoing active repair.

  • 
    -H2AX Foci:  Detects the signaling response (phosphorylation of histone H2AX) to replication stress caused by crosslinks, not the physical crosslink itself.
    

This guide details the Modified Alkaline Comet Assay , the gold-standard method for validating the physical presence of AMT-induced crosslinks by measuring the retardation of DNA migration under induced strand-break conditions.

Mechanism & Comparative Analysis

The Principle of Retardation

The "modification" in this assay is the introduction of a fixed level of strand breaks (usually via X-ray or


-irradiation) after drug treatment but before lysis.
  • Control Cells + Irradiation: The radiation induces massive strand breaks. In the electric field, DNA fragments migrate freely, forming a large "comet tail."[2]

  • Crosslinked Cells + Irradiation: The AMT-induced ICLs act as "staples," holding the DNA strands together despite the radiation-induced breaks. This physically inhibits migration.

  • Result: The reduction in tail moment compared to the irradiated control is directly proportional to the degree of crosslinking.

DOT Diagram 1: Mechanism of Action

Comet_Mechanism cluster_0 Standard Conditions (No ICL) cluster_1 AMT Treated (ICL Present) DNA_Free DNA Strands (Free) Irrad_1 Gamma Irradiation (Induces Breaks) DNA_Free->Irrad_1 Mig_High High Migration (Large Tail) Irrad_1->Mig_High DNA_XL DNA Strands (Crosslinked by AMT) Irrad_2 Gamma Irradiation (Induces Breaks) DNA_XL->Irrad_2 Staples resist fragmentation Mig_Low Retarded Migration (Small/No Tail) Irrad_2->Mig_Low Crosslinks prevent unwinding

Caption: Comparison of DNA migration dynamics. In the absence of crosslinks (top), irradiation causes fragmentation and migration. With AMT crosslinks (bottom), migration is physically inhibited despite irradiation.

Comparison Table: Modified Comet vs. Alternatives
FeatureModified Alkaline Comet Assay

-H2AX Foci Immunofluorescence
Alkaline Elution
Primary Detection Physical Crosslink (Functional retardation of migration)Signaling Event (DDR pathway activation)Physical Crosslink (Filter retention)
Specificity for ICL High (Direct measure of strand tethering)Low (Foci can result from DSBs, replication stress, or apoptosis)High
Sensitivity High (Single-cell resolution)Very High (Can detect single foci)Low (Requires bulk population)
Throughput Medium (Microscopy/Scoring required)High (Automated imaging)Low (Labor intensive)
AMT Validation Gold Standard for confirming physical adduct formation.Good for assessing biological impact/repair kinetics.Obsolete for routine screening.

Detailed Protocol: Modified Alkaline Comet Assay

Expert Insight: The critical success factor in this protocol is the timing of the irradiation. It must occur immediately before lysis to prevent the cell's repair machinery from removing the induced breaks or the crosslinks.

Phase 1: Cell Preparation & AMT Treatment
  • Seeding: Seed cells (e.g., HeLa, V79, or CHO) at

    
     cells/well in 6-well plates 24h prior.
    
  • Drug Treatment:

    • Treat cells with AMT (dissolved in DMSO) at graded concentrations (e.g., 1–50

      
      M).
      
    • Include a Vehicle Control (DMSO only).

  • Photo-activation (Critical):

    • Wash cells with PBS.[3][4]

    • Irradiate cells with UVA (365 nm) for a defined dose (e.g., 1–5 J/cm²) on ice to prevent repair during exposure.

    • Note: AMT is a psoralen derivative; without UVA, it intercalates but does not covalently crosslink.

Phase 2: The Modification (Induction of Breaks)
  • Harvest: Trypsinize and resuspend cells in ice-cold PBS at

    
     cells/mL.
    
  • Embedding: Mix 10

    
    L cell suspension with 90 
    
    
    
    L 0.5% Low Melting Point (LMP) Agarose (at 37°C). Pipette onto agarose-coated microscope slides.[3] Cover with coverslip and solidify at 4°C for 10 min.
  • Irradiation (The "Modification"):

    • Remove coverslips.[5]

    • Irradiate slides on ice with 10 Gy (Gray) of

      
      -rays (e.g., Cs-137 source) or X-rays.
      
    • Control Slide: Prepare a set of untreated cells that receive no irradiation (to measure background damage) and a set of untreated cells that receive only irradiation (Reference Max Damage).

Phase 3: Lysis & Electrophoresis
  • Lysis: Immediately submerge slides in cold, fresh Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10.0) for >1 hour at 4°C.

  • Unwinding: Transfer slides to an electrophoresis tank filled with cold Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Let sit for 20–40 minutes to allow DNA unwinding and alkali-labile site expression.

  • Run: Electrophorese at 25 V (0.8 V/cm) and 300 mA for 20–30 minutes.

  • Neutralization: Wash slides 3x with Neutralization Buffer (0.4 M Tris, pH 7.5).

Phase 4: Staining & Analysis
  • Stain: Stain with SYBR Gold, Ethidium Bromide, or DAPI.

  • Score: Analyze 50–100 comets per slide using comet scoring software (e.g., CometIV, OpenComet). Measure Tail Moment (TM) or % Tail DNA .

Data Analysis & Calculation

To quantify crosslinking, you must calculate how much the drug treatment reduced the migration compared to the irradiated control.

The Formula:



  • 
    : Tail Moment of cells with AMT + UVA + 10Gy.
    
  • 
    : Tail Moment of cells with AMT + UVA (No 10Gy). Usually low.
    
  • 
    : Tail Moment of cells with No Drug + 10Gy. This is your 0% crosslink baseline.
    
  • 
    : Tail Moment of cells with No Drug + No 10Gy. Background.
    

Simplified Formula (if background is negligible):



Self-Validating System (Quality Control)

A trustworthy assay requires internal logic checks.[1] Use this decision matrix to validate your run:

ConditionExpected ResultInterpretation
Neg Control (No Drug, No Irrad) No Tail (Round head)Validates lysis/handling didn't damage cells.
Pos Control (No Drug + 10Gy Irrad) Large Tail (>40% DNA in tail)Validates that irradiation and electrophoresis worked.
Drug Only (AMT + UVA, No Irrad) No Tail Confirms AMT alone doesn't cause strand breaks (cytotoxicity check).
Experimental (AMT + UVA + 10Gy) Reduced Tail (vs Pos Control)The Signal. Confirms crosslinking prevented migration.
DOT Diagram 2: Experimental Workflow

Comet_Workflow cluster_prep Phase 1: Treatment cluster_mod Phase 2: Modification cluster_analysis Phase 3: Analysis Step1 Cell Culture + AMT Treatment Step2 UVA Activation (365nm) Step1->Step2 Step3 Embed in Agarose (Microscope Slide) Step2->Step3 Step4 Irradiation (10 Gy) *Induces Breaks* Step3->Step4 Step5 Alkaline Lysis & Electrophoresis Step4->Step5 Step6 Stain & Score (Calc % Retardation) Step5->Step6

Caption: Step-by-step workflow for the Modified Alkaline Comet Assay. The critical "Modification" step (Red) occurs after embedding but before lysis.

References

  • Wu, J. H., & Jones, N. J.[2][6] (2012). Assessment of DNA interstrand crosslinks using the modified alkaline comet assay.[6] Methods in Molecular Biology, 817, 165–181.[6] Link

  • Collins, A. R., et al. (2008). The comet assay: topical issues. Mutagenesis, 23(3), 143–151. Link

  • Spanswick, V. J., et al. (2010). Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay.[6] Methods in Molecular Biology, 613, 267–282. Link

  • Olive, P. L., & Banáth, J. P. (2006). The comet assay: a method to measure DNA damage in individual cells.[2] Nature Protocols, 1, 23–29. Link

  • Merk, O., & Speit, G. (1999). Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity.[6] Environmental and Molecular Mutagenesis, 33(2), 167–172. Link

Sources

A Researcher's Guide to Assessing Ametantrone-Induced DNA Damage Response via Gamma-H2AX Staining

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise evaluation of a compound's impact on DNA integrity is a cornerstone of preclinical assessment. Ametantrone (AMT), an anthracenedione derivative, functions as a DNA intercalator and a topoisomerase II inhibitor, mechanisms that inevitably lead to DNA damage and the activation of the cellular DNA Damage Response (DDR). This guide provides an in-depth technical comparison for assessing AMT-induced DNA damage, focusing on the robust and sensitive γH2AX staining method. We will explore the causality behind experimental choices, present detailed protocols, and compare the γH2AX assay with alternative methods, supported by experimental data.

The Genesis of DNA Damage: Understanding AMT's Mechanism of Action

Ametantrone, and its more potent analogue mitoxantrone, exert their cytotoxic effects by inserting themselves between DNA base pairs (intercalation) and by disrupting the function of topoisomerase II.[1] This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the transient "cleavable complex" between topoisomerase II and DNA, AMT leads to the formation of permanent DNA double-strand breaks (DSBs) when the replication fork collides with this complex.[2] These DSBs are among the most cytotoxic forms of DNA damage and are potent activators of the DDR network.[3]

The cellular response to DSBs is a complex signaling cascade orchestrated to maintain genomic integrity.[4] A key initial event is the rapid phosphorylation of the histone variant H2AX at serine 139, creating what is known as gamma-H2AX (γH2AX).[5] This phosphorylation is primarily mediated by the ATM (ataxia-telangiectasia mutated) kinase, which is recruited to the site of the DSB.[6] The resulting γH2AX serves as a beacon, nucleating the assembly of a host of DNA repair and signaling proteins, forming discrete nuclear foci that can be visualized and quantified.[5]

cluster_0 Cellular Response to AMT cluster_1 γH2AX-Mediated DNA Damage Response AMT AMT DNA_Intercalation DNA_Intercalation AMT->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition AMT->Topoisomerase_II Cleavable_Complex Stabilized Cleavable Complex Topoisomerase_II->Cleavable_Complex DSB DNA Double-Strand Breaks (DSBs) Cleavable_Complex->DSB Replication Fork Collision ATM_Activation ATM Kinase Activation DSB->ATM_Activation H2AX_Phosphorylation H2AX Phosphorylation (Ser139) ATM_Activation->H2AX_Phosphorylation gamma_H2AX γH2AX Foci Formation H2AX_Phosphorylation->gamma_H2AX Repair_Proteins Recruitment of Repair Proteins gamma_H2AX->Repair_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Repair_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Start Start Cell_Culture 1. Cell Seeding & Culture on Coverslips Start->Cell_Culture Drug_Treatment 2. Treatment with AMT (and Controls) Cell_Culture->Drug_Treatment Fixation 3. Fixation (e.g., 4% PFA) Drug_Treatment->Fixation Permeabilization 4. Permeabilization (e.g., 0.25% Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (e.g., 5% BSA) Permeabilization->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-γH2AX) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain 8. Nuclear Counterstain (DAPI) Secondary_Ab->Counterstain Mounting 9. Mounting on Slides Counterstain->Mounting Imaging 10. Fluorescence Microscopy Mounting->Imaging Analysis 11. Image Analysis & Foci Quantification Imaging->Analysis End End Analysis->End

Figure 2: Workflow for γH2AX immunofluorescence staining.

Detailed Methodology:

  • Cell Culture: Seed cells of interest onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to a desired confluency (typically 50-70%).

  • Drug Treatment: Treat cells with varying concentrations of AMT for a predetermined duration. It is crucial to include both a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide or mitoxantrone). Time-course experiments are recommended to capture the peak of γH2AX formation, which for topoisomerase II inhibitors often occurs within 1-2 hours of treatment. [7][8]3. Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.

  • Blocking: Wash with PBS and block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (Ser139) diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the cells extensively with blocking buffer. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining: Wash the cells with blocking buffer and then PBS. Stain the nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.

  • Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope. It is essential to use consistent imaging parameters (e.g., exposure time, laser power) across all samples.

  • Quantification: Analyze the images using software such as ImageJ/Fiji or more specialized platforms to count the number of γH2AX foci per nucleus.

Comparative Analysis: AMT vs. Other Topoisomerase II Inhibitors

While AMT is effective at inducing DNA damage, it is known to be less potent than its structural analog, mitoxantrone. [9]Studies have shown that mitoxantrone is 10-20 times more potent than AMT in inducing cell kill in acute myelocytic leukemia cells. [9]This difference in potency is expected to be reflected in the extent of γH2AX induction. For a robust comparison, we include data from studies on etoposide, another well-characterized topoisomerase II inhibitor.

A study comparing etoposide and mitoxantrone in V79 cells provides valuable insights. [10]While etoposide showed a clear concentration-dependent increase in both DSBs (measured by comet assay) and γH2AX levels, mitoxantrone induced a significant γH2AX response even at low concentrations where DSBs were not readily detectable by the comet assay. [10]This suggests that γH2AX is a more sensitive marker for the type of DNA lesions induced by mitoxantrone. [10]

Compound Mechanism of Action Relative Potency Peak γH2AX Induction Key Experimental Observations
Ametantrone (AMT) DNA Intercalator & Topo II Inhibitor Lower Expected at 1-4 hours Less potent than mitoxantrone in cytotoxicity assays. [9]Expected to induce fewer γH2AX foci at equivalent concentrations.
Mitoxantrone (MXT) DNA Intercalator & Topo II Inhibitor High 1.5 - 2 hours [7] Induces γH2AX in all phases of the cell cycle. [6]At low concentrations, γH2AX induction is observed without a corresponding increase in DSBs as measured by the neutral comet assay. [10][11]

| Etoposide (ETOP) | Topo II Inhibitor | Moderate | 2 - 8 hours [5]| γH2AX levels directly parallel DSB formation as measured by the neutral comet assay. [10]Induction of γH2AX is often more pronounced in S-phase cells. |

Alternative Methodologies: A Comparative Overview

While γH2AX staining is a powerful tool, other methods can also be employed to assess DNA damage. The single-cell gel electrophoresis, or "comet assay," is another widely used technique.

γH2AX Staining vs. Comet Assay

The choice between these two assays depends on the specific experimental question and the nature of the DNA damage being investigated.

Feature γH2AX Immunofluorescence Comet Assay (Neutral & Alkaline)
Principle Immunodetection of phosphorylated H2AX at DSB sites.Electrophoretic migration of fragmented DNA from single cells.
Specificity Highly specific for DNA double-strand breaks.Neutral version is specific for DSBs; alkaline version detects both single and double-strand breaks. [12]
Sensitivity Extremely sensitive; can detect single DSBs.Less sensitive at very low levels of damage compared to γH2AX foci counting. [13]
Throughput Can be high-throughput with automated microscopy and analysis.Generally lower throughput, though automated systems are available.
Contextual Information Provides spatial information on the location of damage within the nucleus. Can be combined with other markers for cell cycle analysis.Provides a quantitative measure of overall DNA fragmentation.
Advantages High sensitivity and specificity; provides in situ visualization.Relatively simple and inexpensive; can detect a broader range of DNA damage (alkaline version).
Limitations Requires specific antibodies and fluorescence microscopy. Foci can become confluent and difficult to count at high damage levels.Does not provide information on the location of damage within the nucleus.

Experimental evidence suggests that for certain chemical agents, the γH2AX assay can be more sensitive than the neutral comet assay. For instance, with the alkylating agent MNNG, γH2AX foci were readily formed at early time points, while the neutral comet assay did not detect significant damage. [12]This highlights the utility of γH2AX staining as an early and sensitive indicator of DSBs.

Conclusion: A Self-Validating System for Robust DNA Damage Assessment

The assessment of AMT-induced DNA damage response through γH2AX staining offers a highly sensitive, specific, and quantifiable method for researchers in drug development. The key to a trustworthy and reproducible experiment lies in its design as a self-validating system. This includes:

  • Appropriate Controls: Always include vehicle controls to establish a baseline and potent, well-characterized positive controls like mitoxantrone or etoposide to benchmark the response.

  • Dose-Response and Time-Course Analysis: These are essential to understand the kinetics of damage induction and repair, and to identify the optimal experimental window.

  • Orthogonal Validation: Where possible, confirming findings with an alternative method like the comet assay can provide a more comprehensive picture of the induced DNA damage.

By understanding the underlying molecular mechanisms and adhering to rigorous, well-controlled experimental protocols, researchers can confidently leverage the power of γH2AX staining to elucidate the genotoxic potential of Ametantrone and other novel therapeutic agents.

References

  • Bhalla, K., Hindenburg, A., Taub, R. N., & Grant, S. (1985). Comparison of mitoxantrone and ametantrone in human acute myelocytic leukemia cells in culture and in bone marrow granulocyte-macrophage progenitor cells. Cancer Research, 45(7), 3042-3045. [Link]

  • Bonner, W. M., Redon, C. E., Dickey, J. S., Nakamura, A. J., Sedelnikova, O. A., Solier, S., & Pommier, Y. (2008). γH2AX and cancer. Nature Reviews Cancer, 8(12), 957-967. [Link]

  • Yu, T., MacPhail, S. H., Banáth, J. P., Klokov, D., & Olive, P. L. (2006). A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N'-nitro-N-nitrosoguanidine-induced DNA damage. Toxicology in Vitro, 20(5), 698-706. [Link]

  • Huang, X., Okafuji, M., Traganos, F., Luther, E., Holden, E., & Darzynkiewicz, Z. (2004). Assessment of histone H2AX phosphorylation induced by DNA topoisomerase I and II inhibitors topotecan and mitoxantrone and by the DNA cross-linking agent cisplatin. Cytometry Part A, 58(2), 99-110. [Link]

  • Kapuscinski, J., & Darzynkiewicz, Z. (1987). Relationship between the pharmacological activity of antitumor drugs Ametantrone and mitoxantrone (Novatrone) and their ability to condense nucleic acids. Proceedings of the National Academy of Sciences, 84(18), 6302-6306. [Link]

  • Kinders, R. J., Hollingshead, M., Lawrence, S., Ji, J., Ji, B., Tabb, B., ... & Doroshow, J. H. (2010). Development of a validated immunofluorescence assay for γH2AX as a pharmacodynamic marker of topoisomerase I inhibitor activity. Clinical Cancer Research, 16(22), 5447-5457. [Link]

  • Smart, D. J., Halicka, H. D., Traganos, F., & Darzynkiewicz, Z. (2008). Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 641(1-2), 43-47. [Link]

  • Skladanowski, A., & Konopa, J. (2000). Mitoxantrone and ametantrone induce interstrand cross-links in DNA of tumour cells. British journal of cancer, 82(7), 1300. [Link]

  • Sunter, N. J., Cowell, I. G., Willmore, E., Jackson, G. H., & Austin, C. A. (2010). Role of topoisomerase IIβ in DNA damage response following IR and etoposide. International journal of molecular sciences, 11(8), 3041-3056. [Link]

  • Tanaka, T., Huang, X., Halicka, H. D., Zhao, H., Traganos, F., Albino, A. P., & Darzynkiewicz, Z. (2007). Cytometry of ATM activation and histone H2AX phosphorylation to estimate the presence of DNA damage and repair. Cytometry Part A, 71(9), 648-661. [Link]

  • Zhao, H., Traganos, F., & Darzynkiewicz, Z. (2008). Kinetics of histone H2AX phosphorylation and Chk2 activation in A549 cells treated with topotecan and mitoxantrone in relation to the cell cycle phase. Cytometry Part A, 73(6), 480-489. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Psoralen Probe

In the landscape of chromatin mapping, 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) occupies a critical niche distinct from standard formaldehyde fixation. While formaldehyde freezes protein-DNA interactions to map binding, AMT acts as a structural probe for accessibility and topology.

AMT is a water-soluble psoralen derivative that intercalates into the DNA double helix and, upon activation by long-wave UV light (365 nm), forms covalent interstrand crosslinks (ICLs). Because intercalation requires a degree of helical unwinding and physical space, AMT crosslinking frequency is inversely proportional to chromatin compaction.

This guide evaluates AMT as a tool for distinguishing heterochromatin from euchromatin, comparing it against industry-standard alternatives, and providing a self-validating protocol for high-resolution profiling.

Mechanistic Principles: Why AMT Discriminates

To interpret AMT data, one must understand the biophysics of the reaction. AMT does not crosslink randomly; it follows a two-step kinetic model:

  • Dark Binding (Equilibrium): AMT intercalates between base pairs (preferring 5'-TpA-3' sites). This step is non-covalent and reversible.

  • Photocycloaddition (Kinetics): Upon 365 nm irradiation, the intercalated AMT forms a cyclobutane ring with a pyrimidine base (monoadduct), followed by a second reaction with the complementary strand to form an ICL.

The Chromatin Barrier
  • Euchromatin (Open): The dynamic nature of euchromatin allows AMT to easily penetrate and intercalate. While nucleosomal DNA is partially protected, the abundant and accessible linker regions result in a high frequency of crosslinks (approx. 1 crosslink per 100-200 bp at saturation).

  • Heterochromatin (Closed): The rigid packing of nucleosomes (solenoid or zigzag fibers) creates a steric barrier. Intercalation is severely restricted to the short linker DNA segments. Consequently, heterochromatin displays a "laddering" effect with significantly lower total crosslinking density.

Diagram 1: Molecular Mechanism of AMT Selectivity

AMT_Mechanism cluster_0 Step 1: Intercalation (Dark) cluster_1 Step 2: Photocrosslinking (365nm UV) AMT Free AMT (Soluble) DNA_Open Euchromatin (Accessible Linkers) AMT->DNA_Open Diffuses DNA_Closed Heterochromatin (Steric Hindrance) AMT->DNA_Closed Diffuses Complex_Open High Intercalation Density DNA_Open->Complex_Open Equilibrium Complex_Closed Low Intercalation Density DNA_Closed->Complex_Closed Restricted XL_High High Frequency ICLs (Signal: High) Complex_Open->XL_High UV Irradiation XL_Low Restricted ICLs (Signal: Low) Complex_Closed->XL_Low UV Irradiation

Caption: AMT selectively accumulates in accessible DNA regions (Euchromatin) prior to UV-locking, creating a differential signal based on chromatin compaction.

Comparative Analysis: AMT vs. Alternatives

Researchers often default to formaldehyde, but for strictly structural questions, AMT offers superior resolution.

Table 1: Crosslinker Performance Matrix
FeatureAMT (Psoralen) Formaldehyde Cisplatin
Target DNA-DNA (Interstrand)Protein-DNA, Protein-ProteinDNA-DNA (Intrastrand)
Chromatin Bias High (Linker/Open regions preferred)Low (Crosslinks histones everywhere)Moderate (G-rich bias)
Resolution Base-pair (via Sequencing)~200-500 bp (Sonication limited)Base-pair
Reversibility 254 nm UV or ChemicalHeat + High SaltChemical (Thiourea)
Primary Utility Accessibility & Topology Transcription Factor Binding Long-range Interactions
Solubility High (Water soluble)HighLow (Requires DMSO/media)

Why choose AMT? If your goal is to measure the frequency of accessible DNA turns to infer compaction (e.g., "Is this locus heterochromatic?"), AMT provides a direct readout. Formaldehyde will crosslink the heterochromatin efficiently via histones, masking the underlying DNA accessibility difference.

Validated Experimental Protocol: AMT-Crosslinking in Nuclei

This protocol is designed for isolated nuclei . Performing this in vivo (whole cell) is possible but introduces drug efflux and membrane permeability variables that confound the heterochromatin/euchromatin ratio.

Reagents
  • AMT Stock: 1 mg/mL in water (Store -20°C, light protected).

  • Nuclei Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM NaCl, 3 mM MgCl2, 0.1 mM EDTA, 0.5% NP-40.

  • Irradiation Source: 365 nm UV lamp (e.g., Stratalinker or hand-held UVGL-25). Calibrate to ~10 mW/cm².

Workflow
  • Nuclei Isolation:

    • Lyse cells in Nuclei Buffer on ice for 10 min.

    • Pellet nuclei (500xg, 5 min, 4°C). Wash once in buffer without NP-40.

    • Rationale: Removing the cytoplasm prevents cytosolic RNA/protein from scavenging the AMT.

  • Equilibrium Soaking (Crucial Step):

    • Resuspend nuclei at

      
       nuclei/mL in PBS + 1 mM MgCl2.
      
    • Add AMT to final concentration of 10–50 µg/mL .

    • Incubate on ice in the DARK for 15 minutes.

    • Rationale: This establishes the thermodynamic equilibrium. AMT must intercalate before the UV hits.

  • Crosslinking (The "Lock"):

    • Transfer nuclei to a shallow dish (keep depth < 2mm to ensure uniform UV penetration).

    • Irradiate at 365 nm on ice.

    • Dose: 1.5 J/cm² to 3 J/cm² (typically 5–15 mins depending on lamp).

    • Self-Validation Check: Perform a time-course (0, 5, 10, 20 min). Euchromatin should saturate faster than heterochromatin.

  • Purification & Analysis:

    • Lyse nuclei with SDS/Proteinase K.

    • Purify DNA (Phenol:Chloroform or Column).

    • Quantification:

      • Method A (qPCR): Design primers across a known linker region. Crosslinks block Polymerase. High Ct = High Crosslinking.

      • Method B (Gel): Run on alkaline agarose gel. Crosslinked DNA renatures; non-crosslinked stays denatured.

Diagram 2: Experimental Workflow

Protocol_Flow cluster_Analysis Readout Options Start Cell Harvest Nuclei Nuclei Isolation (Remove Cytosol) Start->Nuclei Soak AMT Soaking (15 min, Dark, 4°C) Nuclei->Soak Add AMT UV UV Irradiation (365nm, 1.5 J/cm²) Soak->UV Equilibrium reached Extract DNA Extraction (Proteinase K) UV->Extract qPCR qPCR (CART) (Pol II blockage) Extract->qPCR Seq Ps-Seq (Sequencing) Extract->Seq

Caption: Step-by-step workflow for AMT crosslinking. The "Soak" step is critical for distinguishing thermodynamic accessibility from kinetic trapping.

Data Analysis: Calculating the Accessibility Index

To objectively compare heterochromatin vs. euchromatin, you must normalize the data against a non-crosslinked control.

The Formula (qPCR Method)

When using qPCR, the polymerase cannot read through an AMT crosslink. Therefore, less amplification (higher Ct) indicates more crosslinking (more open chromatin).



Accessibility Index (AI):



  • Target: Your gene of interest.

  • Reference: A region known to be constitutively heterochromatic (e.g., Satellite DNA or a gene desert) or constitutively open, depending on your normalization strategy.

Expected Results
Region TypeAMT UptakeqPCR Signal (Efficiency)

(UV vs No UV)
Euchromatin HighLow (Blocked)Large (> 5 cycles)
Heterochromatin LowHigh (Unblocked)Small (< 2 cycles)

Note: This is counter-intuitive to ChIP. In ChIP, high signal = binding. In AMT-qPCR, high signal (low Ct) = protection (heterochromatin).

References

  • Cech, T. R., & Pardue, M. L. (1977). Cross-linking of DNA with trimethylpsoralen is a probe for chromatin structure. Cell, 11(1), 631–640. [Link]

  • Sinden, R. R., & Hagerman, P. J. (1984). Interstrand psoralen cross-links: A probe for DNA structure and conformation. Methods in Enzymology, 105, 347–369. [Link]

  • Wellinger, R. E., & Sogo, J. M. (1998). In vivo mapping of nucleosomes using psoralen-DNA crosslinking and primer extension. Nucleic Acids Research, 26(6), 1544–1548. [Link]

  • Hamilton, R. S., et al. (2011). Identification of the DNA targets of a transcription factor by Psoralen-Sequencing. Nucleic Acids Research, 39(20), e141. [Link]

  • Lu, Z., et al. (2016). RNA Duplex Map in Living Cells Reveals Higher-Order Transcriptome Structure. Cell, 165(5), 1267–1279. (Demonstrates AMT utility in RNA/DNA structure). [Link]

Technical Comparison Guide: Viral Inactivation using Aminomethyltrioxsalen (AMT)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers and drug development professionals validating viral inactivation steps.[1] It synthesizes experimental data, mechanistic insights, and comparative performance metrics to establish Aminomethyltrioxsalen (AMT) as a precision tool for viral clearance and antigen preparation.[1]

Executive Summary: The AMT Advantage

Aminomethyltrioxsalen (AMT) is a synthetic psoralen derivative that offers a distinct advantage in viral inactivation: nucleic acid specificity .[1] Unlike formaldehyde (which crosslinks surface proteins) or heat (which denatures capsid structures), AMT intercalates into DNA/RNA helices and forms covalent interstrand crosslinks only upon activation by long-wave UV-A light (365 nm).[1]

Key Application: This method is the "Gold Standard" for generating non-infectious viral particles that retain native surface epitope conformation, making it ideal for:

  • Fusion Assays: Where functional envelope proteins are required.[1]

  • Vaccine Development: Where neutralizing antibody binding sites must remain intact.[1]

  • BSL De-escalation: Moving high-containment pathogens (e.g., Ebola, SARS-CoV-2) to lower BSL labs for molecular analysis.[1]

Mechanism of Action

AMT functions through a two-step photochemical reaction.[1] It is inert until photo-activated, allowing for uniform distribution within the viral envelope before inactivation occurs.[1]

Mechanistic Pathway (DOT Visualization)[1]

AMT_Mechanism Virus Infectious Virion (Intact Genome) AMT_Add Addition of AMT (Dark Incubation) Virus->AMT_Add Intercalation Intercalation (Non-Covalent) AMT_Add->Intercalation Penetration UVA UV-A Exposure (365 nm) Intercalation->UVA  Activation   Crosslink Covalent Adducts (Cyclobutane Ring) UVA->Crosslink  Photochemical Reaction   Inactivated Inactivated Virion (Replication Blocked) Crosslink->Inactivated Antigen Surface Epitopes (Preserved) Inactivated->Antigen  Protein Integrity  

Figure 1: The photochemical pathway of AMT inactivation.[1] Note that surface epitopes remain unaffected while the genome is permanently locked.

Comparative Analysis: AMT vs. Alternatives

The choice of inactivation agent critically impacts downstream applications.[1] The table below contrasts AMT with traditional chemical and physical methods.

FeatureAminomethyltrioxsalen (AMT) Formaldehyde Beta-Propiolactone (BPL) UV-C (254 nm)
Primary Target Nucleic Acids (Intercalation)Surface Proteins (Lysine residues)Nucleic Acids (Alkylation)Nucleic Acids (Direct damage)
Antigenicity Excellent Preservation Poor (Crosslinks epitopes)Good (Variable pH sensitivity)Variable (ROS damage to proteins)
Mechanism UV-A induced CrosslinkingChemical CrosslinkingAlkylation / AcylationPyrimidine Dimers
Kinetics Fast (Minutes to Hours)Slow (Days to Weeks)Moderate (Hours)Very Fast (Seconds/Minutes)
Toxicity Low (inert without UV)High (Carcinogenic/Toxic)High (Carcinogenic, hydrolyzes)None (Physical)
Validation TCID50 / Plaque AssayTCID50TCID50TCID50
Limitations Requires UV transparencyAlters protein structureUnstable in water (Hydrolysis)Low penetration depth

Critical Insight: While BPL is a common alternative for vaccines, it hydrolyzes rapidly into acidic byproducts, potentially altering pH and damaging fusion proteins.[1] AMT avoids this acidification, preserving pH-sensitive viral entry mechanisms.[1]

Experimental Protocol: AMT Inactivation Workflow

This protocol is designed for enveloped RNA viruses (e.g., Flaviviridae, Coronaviridae) but can be adapted for DNA viruses.[1]

Materials Required
  • AMT Stock: 1 mg/mL in DMSO (Store at -20°C protected from light).

  • UV Source: 365 nm UV-A lamp (Calibrated to measure µW/cm²).

  • Virus Stock: Clarified supernatant (free of cell debris to prevent shadowing).[1]

Step-by-Step Methodology
  • Preparation (Dark Room):

    • Thaw virus stock and AMT stock.[1]

    • Add AMT to the virus suspension to a final concentration of 10–20 µg/mL .[1]

    • Note: For Filoviruses (Ebola), higher concentrations (up to 20 µg/mL) may be required.[1][2][3][4]

  • Equilibration:

    • Incubate the mixture in the dark at Room Temperature (RT) for 15–30 minutes .

    • Causality: This allows AMT to penetrate the viral envelope and intercalate into the nucleic acid before the crosslinking reaction is triggered.[1]

  • Irradiation (The Critical Step):

    • Transfer the mixture to a UV-transparent vessel (e.g., open 6-well plate or quartz cuvette). Do not use polystyrene lids as they block UV.[1]

    • Place on ice (to prevent thermal degradation) under the UV-A source (365 nm).[1]

    • Distance: 2–5 cm from the light source.[1]

    • Exposure: Irradiate to achieve the target Total Energy (see Table 2 below).

      • Calculation: Total Energy (µJ/cm²) = Intensity (µW/cm²) × Time (seconds).[1]

    • Agitation: Gently rock the plate every 5–10 minutes to ensure uniform exposure.[1]

  • Post-Treatment:

    • (Optional) Dialysis or tangential flow filtration can be used to remove residual free AMT if cytotoxicity is a concern for downstream cell-based assays.[1]

Target Energy Levels by Virus Family
Virus FamilyExampleAMT Conc.UV-A IntensityTimeTotal Energy
FlaviviridaeDengue, Zika10 µg/mL~200 µW/cm²30-40 min~8,000 µJ/cm²
CoronaviridaeSARS-CoV-210 µg/mL~1,000 µW/cm²10-15 min~6,000 µJ/cm²
FiloviridaeEbola20 µg/mL~1,000 µW/cm²120 min~120,000 µJ/cm²
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Data Source: Schneider et al. (2015) demonstrated that Filoviruses require significantly higher energy doses (>10x) compared to Flaviviruses due to their filamentous structure and genome size [1].

Validation Strategy: Confirming Inactivation

WARNING: PCR (qPCR) is NOT a valid method for confirming AMT inactivation.[1] AMT crosslinks the genome, blocking polymerase progression during replication.[1] However, short PCR amplicons may still be generated from the template, leading to false positives.[1]

Required Validation Workflow (DOT Visualization)

Validation_Workflow Sample AMT-Treated Sample Inoculation Inoculate Permissive Cells (Vero/BHK) Sample->Inoculation P1 Passage 1 (P1) 7-10 Days Incubation Inoculation->P1 CPE_Check Check for CPE (Microscopy) P1->CPE_Check Blind_Passage Blind Passage (P2) Transfer Supernatant to Fresh Cells CPE_Check->Blind_Passage No CPE Fail FAILED: Viral Replication Detected CPE_Check->Fail CPE Observed P2 Passage 2 (P2) 7-10 Days Incubation Blind_Passage->P2 Final_Readout Final Readout P2->Final_Readout Valid VALIDATED: No CPE + Negative IFA Final_Readout->Valid No CPE / Negative IFA Final_Readout->Fail CPE / Positive IFA

Figure 2: The "Blind Passage" strategy is mandatory. Absence of Cytopathic Effect (CPE) in the first passage is insufficient; a second passage ensures that low-level residual virus has time to amplify to detectable levels.[1]

Validation Assays
  • TCID50 / Plaque Assay: Quantitative limit of detection (LOD) must be established.

  • Immunofluorescence Assay (IFA): Staining for viral proteins in the P2 monolayer confirms the absence of replication-competent virus even if CPE is not visible.[1]

References

  • Schneider, K. et al. (2015).[1] Psoralen Inactivation of Viruses: A Process for the Safe Manipulation of Viral Antigen and Nucleic Acid. Viruses, 7(11), 5875–5888.[1]

  • Astill, J. et al. (2018).[1][5] Viral Inactivation for Vaccine Development: A Comparative Analysis. Vaccines.

  • Hanson, C.V. et al. (1978).[1] Photochemical inactivation of DNA and RNA viruses by psoralen derivatives. Journal of General Virology.

  • Comparison of Viral Inactivation Methods (2022). Effects on SARS-CoV-2 and Extracellular Vesicles. NIH/PMC.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.